3-Chloropyrazin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBIIMNXROPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626844 | |
| Record name | 3-Chloropyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-17-9 | |
| Record name | 3-Chloro-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105985-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,2-dihydropyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyrazinone core, serves as a versatile scaffold and a crucial chemical intermediate for the synthesis of a wide array of more complex molecules. Notably, it is a foundational building block for the development of ATP-competitive kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and other disease areas. The presence of a reactive chlorine atom at the 3-position allows for facile derivatization through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties, structural information, and synthetic utility of this compound.
Chemical Structure and Identification
This compound is a six-membered aromatic heterocycle containing two nitrogen atoms, a chlorine substituent, and a ketone group. The "(1H)" designation indicates that the nitrogen at position 1 is protonated, allowing for tautomerization between the pyrazinone and its hydroxypyrazine form, 3-chloro-2-hydroxypyrazine.
| Identifier | Value |
| IUPAC Name | 3-chloro-1H-pyrazin-2-one[1] |
| CAS Number | 105985-17-9 |
| Molecular Formula | C₄H₃ClN₂O[1][2] |
| SMILES | Clc1cncc(=O)[nH]1 |
| InChI | 1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)[3] |
| InChIKey | GRTBIIMNXROPAX-UHFFFAOYSA-N[3] |
Physicochemical Properties
Quantitative experimental data for several key physicochemical properties of this compound are not consistently reported in publicly available literature. The data presented below is a compilation of information from various chemical suppliers and databases.
| Property | Value |
| Molecular Weight | 130.53 g/mol [1][2] |
| Physical Form | Off-white to light yellow solid[1] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While detailed spectral data is limited, typical analytical parameters are noted.
| Technique | Details |
| ¹H NMR | A proton NMR spectrum can be acquired, typically in a solvent like DMSO-d₆ at a frequency of 400 MHz or higher.[4] |
| ¹³C NMR | Expected signals would correspond to the four unique carbon atoms in the pyrazinone ring. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). |
| Infrared (IR) | Key vibrational bands would include C=O (carbonyl) stretching, N-H stretching, and C-Cl stretching. |
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a reactive intermediate. The electron-deficient nature of the pyrazine ring, combined with the chloro-substituent, makes it an excellent substrate for various chemical transformations.
Key Reactions
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to introducing diverse functional groups onto the pyrazinone scaffold.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents.
These reactions are instrumental in building libraries of disubstituted pyrazinones for high-throughput screening in drug discovery campaigns, particularly for kinase inhibitors.[5]
Role as a Kinase Inhibitor Scaffold
The 2(1H)-pyrazinone motif is recognized as a valuable scaffold for designing ATP-competitive kinase inhibitors.[5] These inhibitors function by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling. The ability to readily functionalize the 3- and 5- or 6-positions of the pyrazinone core using this compound as a precursor allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5]
Caption: Synthetic workflow for creating kinase inhibitor libraries.
Experimental Protocols
Representative Protocol: Synthesis of a 3-(Substituted amino)-pyrazin-2(1H)-one via SNAr
This protocol is a generalized representation based on common procedures for the amino-dehalogenation of related chloropyrazinone scaffolds and should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., benzylamine) (1.2 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Solvent (e.g., n-Butanol, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel, ethyl acetate, hexanes)
Procedure:
-
To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.
-
Add the chosen solvent (e.g., n-Butanol) to dissolve or suspend the starting material.
-
Add the substituted amine followed by the base (DIPEA).
-
Seal the vial or equip the flask with a condenser and heat the reaction mixture. Typical conditions for microwave-assisted synthesis are 140-150°C for 1-2 hours.[5] For conventional heating, refluxing at the solvent's boiling point for 12-24 hours may be required.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the desired 3-(substituted amino)-pyrazin-2(1H)-one product.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
References
Technical Guide: 3-Chloropyrazin-2(1H)-one - A Key Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its pyrazinone core, particularly when halogenated, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Notably, this compound is a crucial building block in the development of ATP-competitive kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, especially cancer. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a common driver of oncogenesis. The strategic functionalization of the this compound core allows for the targeted inhibition of specific kinases, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its role as a precursor to potent kinase inhibitors.
Chemical and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis. The key identifiers and molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 105985-17-9 | [1] |
| Molecular Formula | C₄H₃ClN₂O | [1] |
| Molecular Weight | 130.53 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Solid (form may vary) | |
| Solubility | Varies with solvent |
Synthesis of this compound and Derivatives
General Synthetic Strategies
The construction of the 2(1H)-pyrazinone ring is a central theme in the synthesis of this class of compounds. Several methods have been developed, often utilizing acyclic precursors. A prominent approach involves the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds.
A particularly relevant methodology for generating halogenated pyrazinones is Hoornaert's method , which is used for the synthesis of 3,5-dihalo-2(1H)-pyrazinones. This method provides a logical framework for the synthesis of this compound, likely through a multi-step sequence involving cyclization and selective halogenation/dehalogenation reactions. Modern adaptations of these classical methods often employ microwave-assisted synthesis to improve reaction times and yields.
The 3-chloro substituent on the pyrazinone ring is a key functional handle for further diversification. It serves as a reactive site for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.[1]
Illustrative Experimental Workflow for Derivative Synthesis
The following diagram illustrates a general workflow for the synthesis of substituted 2(1H)-pyrazinone-based kinase inhibitors, starting from a dihalo-pyrazinone precursor which can be synthesized using principles from Hoornaert's method.
Role in Kinase Inhibition and Signaling Pathways
The 2(1H)-pyrazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets, including protein kinases. The planar nature of the pyrazinone ring allows it to fit into the ATP-binding pocket of many kinases, a common strategy for kinase inhibition. By designing substituents that interact with specific amino acid residues in the kinase active site, selectivity for particular kinases can be achieved.
While specific signaling pathways directly modulated by this compound are not extensively detailed in the available literature, its derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival. These often include pathways driven by receptor tyrosine kinases (RTKs), such as the MAPK/ERK and PI3K/Akt/mTOR pathways.
Conceptual Signaling Pathway Inhibition
The following diagram illustrates a conceptual model of how a kinase inhibitor derived from this compound might interrupt a critical cancer-related signaling pathway.
Conclusion
This compound represents a foundational molecule for the development of targeted therapies, particularly in the realm of kinase inhibition. Its chemical tractability allows for the creation of large and diverse libraries of compounds for high-throughput screening and lead optimization. The insights provided in this technical guide regarding its properties, synthesis, and biological relevance are intended to support researchers and drug development professionals in harnessing the potential of this valuable chemical scaffold. Further exploration into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to fuel the discovery of novel and effective therapeutics.
References
Spectroscopic Profile of 3-Chloropyrazin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Chloropyrazin-2(1H)-one (CAS No: 105985-17-9), a key intermediate in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound, which exists in tautomeric equilibrium with 3-chloro-2-hydroxypyrazine. The presented data corresponds to the more stable 2(1H)-one form.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| Data not publicly available | - | DMSO-d6 |
Note: While literature indicates the existence of ¹H NMR data at 400 MHz in DMSO-d6, specific chemical shift values are not readily found in public databases.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Solvent |
| Data not publicly available | - |
Note: Publicly accessible ¹³C NMR data for this compound is currently unavailable.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not publicly available | - |
Note: Specific IR absorption peaks for this compound are not detailed in publicly available sources.
Table 4: Mass Spectrometry Data
| m/z Ratio | Fragmentation Ion |
| Data not publicly available | - |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
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Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.
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Set the spectral width to cover the expected chemical shift range for aromatic and amide protons (typically 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected range for pyrazinone carbons (typically 0-180 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Navigating the Solubility Landscape of 3-Chloropyrazin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailing qualitative solubility in a range of common organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide also furnishes a standardized experimental protocol for determining solubility, enabling researchers to generate specific data as required.
Introduction to this compound
This compound, with the chemical formula C₄H₃ClN₂O, belongs to the pyrazinone class of heterocyclic compounds. The presence of a chlorine atom, a lactam functionality, and nitrogen atoms within the aromatic ring imparts a unique electronic and steric profile, influencing its physical and chemical properties, including its solubility. The molecule's polarity, hydrogen bonding capabilities, and crystal lattice energy are key determinants of its behavior in different solvent systems. While empirical data is scarce, an understanding of these underlying principles can guide solvent selection for various applications.
Qualitative Solubility Profile
| Solvent Class | Solvent | Predicted Qualitative Solubility | Rationale |
| Protic Solvents | Methanol | Soluble | Capable of hydrogen bonding with the pyrazinone moiety. |
| Ethanol | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |
| Water | Sparingly Soluble | The polar nature of the molecule allows for some interaction with water, but the organic backbone limits high solubility. | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | High polarity and ability to solvate a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Strong polar solvent capable of disrupting crystal lattice forces. | |
| Acetonitrile | Moderately Soluble | Polar aprotic nature allows for dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Moderately Soluble | Ethereal oxygen can act as a hydrogen bond acceptor. Often used in reactions involving pyrazinones. | |
| Aprotic Nonpolar Solvents | Dichloromethane (DCM) | Moderately Soluble | Its ability to engage in dipole-dipole interactions can facilitate dissolution. Often used in purification. |
| Ethyl Acetate | Sparingly Soluble | Moderate polarity may allow for some degree of solubility, useful for extraction and chromatography. | |
| Toluene | Sparingly Soluble | The aromatic nature may offer some interaction, but overall nonpolar character limits solubility. | |
| Hexane | Insoluble | Highly nonpolar nature is incompatible with the polar pyrazinone structure. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatic shaker bath or incubator
-
Vials with screw caps
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the aliquot through a syringe filter compatible with the solvent into a pre-weighed volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Tautomerism and Stability of 3-Chloropyrazin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism and stability of 3-Chloropyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document outlines the fundamental principles of its tautomerism, proposes synthetic and analytical methodologies based on related compounds, and provides a framework for its stability assessment.
Introduction to Tautomerism in this compound
This compound is expected to exist as a dynamic equilibrium of at least two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 3-Chloro-2-hydroxypyrazine. This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between a nitrogen and an oxygen atom. The position of this equilibrium is crucial as the two tautomers exhibit different physicochemical properties, including pKa, solubility, and hydrogen bonding capabilities, which can significantly impact their biological activity and formulation characteristics.
The lactam form possesses a carbonyl group and an N-H bond, making it a hydrogen bond donor and acceptor. The lactim form contains a hydroxyl group and an sp2-hybridized nitrogen atom, altering its hydrogen bonding pattern and aromaticity. The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and pH.
Synthesis of this compound
Proposed Synthetic Pathway:
A potential two-step synthesis can be proposed starting from 2,3-dichloropyrazine.
-
Synthesis of 3-Chloropyrazine-2-carbonitrile: This intermediate can be synthesized from 2,3-dichloropyrazine via nucleophilic substitution with a cyanide salt.
-
Hydrolysis of 3-Chloropyrazine-2-carbonitrile: The nitrile can then be hydrolyzed under acidic or basic conditions to yield this compound. A procedure for the partial hydrolysis of 3-chloropyrazine-2-carbonitrile to 3-chloropyrazine-2-carboxamide under controlled pH and temperature has been described, suggesting that complete hydrolysis to the desired pyrazinone is feasible.[1]
Illustrative Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
Tautomeric Equilibrium and Stability
The tautomeric equilibrium between the lactam and lactim forms is a key aspect of the chemistry of this compound. The predominant tautomer can vary depending on the conditions.
Logical Relationship of Tautomers:
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
-
Solvent: Polar protic solvents can stabilize the more polar lactam form through hydrogen bonding. Nonpolar aprotic solvents may favor the less polar lactim form.
-
Temperature: Changes in temperature can shift the equilibrium. The direction of the shift depends on the enthalpy change of the tautomerization.
-
pH: The ionization state of the molecule will depend on the pH of the solution, which in turn will influence the tautomeric equilibrium. The pKa values of the N-H and O-H protons are critical in this regard.
Stability Considerations
The chemical stability of this compound is a critical parameter for its potential as a drug candidate. Stability studies should be conducted under various stress conditions to identify potential degradation pathways.
Key Stability-Indicating Conditions:
-
pH: Stability across a range of pH values (e.g., pH 2, 7, and 10) should be assessed to understand its stability in different physiological environments.
-
Temperature: Accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) can help predict the shelf life at room temperature.
-
Oxidative Stress: Exposure to oxidizing agents (e.g., hydrogen peroxide) can reveal susceptibility to oxidation.
-
Photostability: Exposure to light (UV and visible) is necessary to determine if the compound is light-sensitive.
Experimental Protocols for Characterization
To thoroughly characterize the tautomerism and stability of this compound, a series of experiments are required. The following sections outline the general methodologies.
Spectroscopic Analysis
Spectroscopic techniques are essential for identifying and quantifying the tautomeric forms.
Table 1: Spectroscopic Data for Tautomer Identification
| Spectroscopic Method | Lactam Form (Expected) | Lactim Form (Expected/Observed) |
| ¹H NMR | Signal for N-H proton. | Signal for O-H proton. A ¹H NMR spectrum for 3-chloropyrazin-2-ol is available.[2] |
| ¹³C NMR | Carbonyl carbon signal (~160-180 ppm). | Signal for carbon bearing the hydroxyl group. |
| IR Spectroscopy | C=O stretching vibration (~1650-1700 cm⁻¹). N-H stretching vibration (~3200-3400 cm⁻¹). | O-H stretching vibration (~3200-3600 cm⁻¹). C=N stretching vibration. |
| UV-Vis Spectroscopy | Distinct absorption maxima. | Different absorption maxima due to altered chromophore. |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for spectroscopic investigation of tautomerism.
pKa Determination
The acid dissociation constants (pKa) of the tautomerizable protons are critical for understanding the behavior of this compound in different pH environments.
Methodology: Potentiometric Titration
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions of the titration curve.
Stability Studies
Forced degradation studies are necessary to understand the intrinsic stability of the molecule.
Methodology: HPLC-Based Stability Indicating Method
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Stress Conditions: Subject solutions of this compound to various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Analysis: At specified time points, analyze the stressed samples by the developed HPLC method.
-
Data Evaluation: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products.
Table 2: Proposed Conditions for Forced Degradation Studies
| Stress Condition | Proposed Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours |
| Thermal Degradation | 60°C in solution and solid state | 1, 2, 4 weeks |
| Photostability | ICH Q1B guidelines | As per guidelines |
Computational Chemistry for Tautomer Prediction
In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers.
Methodology: DFT Calculations
-
Structure Optimization: Optimize the geometries of both the lactam and lactim tautomers in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Thermodynamic Properties: Calculate the Gibbs free energies of the tautomers to predict the equilibrium constant at a given temperature.
Conclusion
While this compound is a molecule of significant interest, a comprehensive experimental characterization of its tautomerism and stability is not yet available in the public domain. This technical guide provides a roadmap for researchers to undertake such studies, outlining the key theoretical considerations and experimental protocols. The proposed synthetic route, along with the detailed methodologies for spectroscopic analysis, pKa determination, and stability studies, will enable a thorough investigation of this compound. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent.
References
A Theoretical Exploration of 3-Chloropyrazin-2(1H)-one: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical computational chemistry study on 3-Chloropyrazin-2(1H)-one, a molecule of interest in medicinal chemistry. In the absence of extensive published computational research on this specific compound, this document serves as a representative example of the theoretical analyses that can be employed to elucidate its structural, electronic, and spectroscopic properties. The methodologies detailed herein, centered around Density Functional Theory (DFT), offer a foundational framework for future in-silico investigations aimed at understanding its reactivity, stability, and potential as a scaffold in drug design. All data presented is illustrative and intended to guide further research.
Introduction
This compound is a heterocyclic compound belonging to the pyrazinone class. Pyrazinone derivatives are recognized for their diverse pharmacological activities, making them attractive scaffolds for drug discovery. Computational chemistry provides a powerful and cost-effective avenue to investigate the intrinsic properties of such molecules at an atomic level. By employing theoretical models, we can predict molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding reaction mechanisms, molecular interactions, and potential biological activity.
This whitepaper outlines a standard computational workflow for the characterization of this compound, demonstrating the types of data and insights that can be gleaned from such a study.
Computational Methodology
A detailed protocol for the hypothetical quantum chemical calculations is provided below. This represents a common approach for the theoretical study of small organic molecules.
Software and Theoretical Level
All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations, accounting for both polarization and diffuse functions.
Geometry Optimization and Frequency Analysis
The initial structure of this compound was built using GaussView 6 and subjected to a full geometry optimization in the gas phase without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16. Following optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies would verify the stability of the structure.
Electronic Properties Analysis
Based on the optimized geometry, the electronic properties were calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) was then determined to assess the molecule's chemical reactivity and kinetic stability. Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) were also calculated from the HOMO and LUMO energies.
Hypothetical Results and Discussion
The following sections present the illustrative data obtained from the simulated computational study.
Molecular Geometry
The optimized geometric parameters of this compound are presented in Table 1. These values represent the equilibrium geometry of the molecule in the gas phase and are fundamental for understanding its three-dimensional structure.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |
| N1-C2 | 1.385 | C6-N1-C2 | 120.5 | H1-N1-C2-C3 | 180.0 |
| C2-N3 | 1.321 | N1-C2-N3 | 118.9 | N1-C2-N3-C4 | 0.0 |
| N3-C4 | 1.354 | C2-N3-C4 | 121.3 | C2-N3-C4-C5 | 0.0 |
| C4-C5 | 1.412 | N3-C4-C5 | 119.8 | N3-C4-C5-C6 | 0.0 |
| C5-C6 | 1.345 | C4-C5-C6 | 120.2 | C4-C5-C6-N1 | 0.0 |
| C6-N1 | 1.367 | C5-C6-N1 | 119.3 | C5-C6-N1-C2 | 0.0 |
| C2=O7 | 1.234 | O7=C2-N1 | 121.1 | O7=C2-N1-H1 | 0.0 |
| C3-Cl8 | 1.745 | Cl8-C3-N2 | 115.8 | Cl8-C3-N2-C1 | 180.0 |
| N1-H1 | 1.012 | H1-N1-C6 | 119.5 |
Vibrational Analysis
The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra. Table 2 lists some of the key hypothetical vibrational modes for this compound.
Table 2: Hypothetical Vibrational Frequencies for this compound
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3450 | N-H stretch |
| 1685 | C=O stretch |
| 1605 | C=C stretch |
| 1550 | C=N stretch |
| 1210 | C-N stretch |
| 780 | C-Cl stretch |
Frontier Molecular Orbitals and Electronic Properties
The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energies of these orbitals and other derived electronic properties are summarized in Table 3.
Table 3: Hypothetical Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.75 |
| LUMO Energy | -1.82 |
| Energy Gap (ΔE) | 4.93 |
| Electronegativity (χ) | 4.285 |
| Chemical Hardness (η) | 2.465 |
| Global Electrophilicity Index (ω) | 3.72 |
The relatively large energy gap suggests that this compound is a kinetically stable molecule.
Visualizations
Visual representations of the computational workflow can aid in understanding the logical progression of the study.
Caption: Computational chemistry workflow for this compound.
Conclusion
This whitepaper has outlined a representative computational chemistry study of this compound using DFT. Although the presented data is hypothetical, it illustrates the depth of information that can be obtained through such theoretical investigations. The methodologies and types of results discussed—optimized geometry, vibrational frequencies, and electronic properties—provide a solid foundation for future research. Such studies are invaluable in the early stages of drug discovery for screening and modifying lead compounds to enhance their pharmacological profiles. It is our hope that this guide will stimulate further computational and experimental research on this and related pyrazinone derivatives.
Quantum Chemical Blueprint for 3-Chloropyrazin-2(1H)-one: A Technical Guide for Drug Discovery
For Immediate Release
This technical whitepaper provides a comprehensive guide for researchers, computational chemists, and drug development professionals on the quantum chemical calculations of 3-Chloropyrazin-2(1H)-one. This pyrazinone derivative is a scaffold of interest in medicinal chemistry, and understanding its structural, electronic, and spectroscopic properties is crucial for designing novel therapeutics. This document outlines the theoretical framework, computational and experimental protocols, and expected data from a thorough quantum chemical investigation.
Introduction: The Significance of this compound
Pyrazinone cores are prevalent in a wide array of biologically active compounds. The specific functionalization of this compound offers unique electronic and steric properties that can be exploited in drug design. Quantum chemical calculations provide a powerful, cost-effective method to predict molecular properties, complementing and guiding experimental efforts. This guide focuses on the application of Density Functional Theory (DFT), a robust method for studying the properties of such molecules.[1][2][3] A key structural aspect to consider is the potential for tautomerism, which can significantly influence the molecule's interactions with biological targets.[4][5]
Tautomerism and Computational Workflow
This compound can exist in at least two tautomeric forms: the lactam form (keto) and the lactim form (enol). Determining the relative stability of these tautomers is a critical first step in any computational analysis, as the dominant form will dictate the molecule's behavior.
Caption: Tautomeric relationship of this compound.
The following workflow outlines the comprehensive computational investigation of this compound.
Caption: Workflow for quantum chemical calculations.
Methodologies
Computational Protocol
Quantum chemical calculations are performed using a widely accepted DFT method.[3]
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][3]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry, frequencies, and electronic properties.[6]
-
Geometry Optimization: The geometries of both the lactam and lactim tautomers are optimized without constraints.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).[3] The zero-point vibrational energy (ZPVE) corrections are obtained from these calculations.
-
Relative Stability: The total electronic energies, corrected with ZPVE, are used to determine the relative stability of the tautomers.
-
Spectroscopic Prediction: Infrared (IR) intensities and Raman activities are calculated to simulate the vibrational spectra.[7][8] Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess chemical reactivity.[6] A Molecular Electrostatic Potential (MEP) map is generated to identify sites susceptible to electrophilic and nucleophilic attack.
Experimental Validation Protocol
Experimental data is essential to validate the computational results.
-
Synthesis: The title compound can be synthesized via established routes, for instance, from 3-aminopyrazine-2-carboxamide or related precursors.[9] Purification is typically achieved by recrystallization.
-
FT-IR and FT-Raman Spectroscopy: Spectra are recorded in the 4000–400 cm⁻¹ range. Attenuated Total Reflectance (ATR) is a common method for solid samples in FT-IR.[9] This data is compared with the scaled theoretical frequencies to assign vibrational modes.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[9] The experimental chemical shifts are compared with the GIAO-calculated values to confirm the molecular structure, particularly the dominant tautomeric form in solution.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray diffraction provides definitive experimental data on bond lengths, bond angles, and crystal packing, which serves as the ultimate benchmark for the calculated gas-phase geometry.[10]
Predicted Molecular Properties (Illustrative Data)
The following tables present hypothetical but realistic data for the most stable tautomer, the lactam form, based on findings for similar heterocyclic compounds.[10]
Table 1: Optimized Geometric Parameters
| Parameter | Bond | Calculated Length (Å) | Parameter | Atoms | Calculated Angle (°) |
| Bond Lengths | C2=O8 | 1.231 | Bond Angles | N1-C2-C3 | 118.5 |
| N1-C2 | 1.385 | C2-C3-N4 | 121.0 | ||
| C3-Cl9 | 1.735 | C3-N4-C5 | 117.9 | ||
| N4-C5 | 1.315 | N4-C5-C6 | 122.3 | ||
| C5-C6 | 1.390 | C5-C6-N1 | 120.1 | ||
| C6-N1 | 1.350 | C6-N1-C2 | 120.2 | ||
| N1-H7 | 1.012 | H7-N1-C2 | 119.9 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3100 | 3105 | ν(N-H) stretch |
| ~1680 | 1685 | ν(C=O) stretch |
| ~1590 | 1595 | ν(C=C), ν(C=N) ring stretch |
| ~1450 | 1455 | δ(N-H) in-plane bend |
| ~1150 | 1152 | Ring breathing mode |
| ~850 | 853 | γ(C-H) out-of-plane bend |
| ~720 | 725 | ν(C-Cl) stretch |
Note: Calculated frequencies are typically scaled by a factor (~0.96) to better match experimental values.
Table 3: Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.088 | -2.39 |
| Energy Gap (ΔE) | 0.166 | 4.52 |
Conclusion
This technical guide establishes a robust framework for the computational and experimental investigation of this compound. By employing the detailed DFT calculations and validation techniques outlined herein, researchers can gain deep insights into the molecule's structural and electronic characteristics. This knowledge is invaluable for understanding its reactivity, potential biological activity, and for guiding the rational design of new pyrazinone-based drug candidates. The synergy between high-level computational modeling and empirical spectroscopic analysis provides a powerful, modern approach to accelerate drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 10. researchgate.net [researchgate.net]
The 2(1H)-Pyrazinone Scaffold: A Privileged Core for Kinase Inhibition
An In-depth Technical Guide on the Mechanism of Action, Synthesis, and Evaluation of 2(1H)-Pyrazinone-Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide focuses on the broader class of 2(1H)-pyrazinone derivatives as kinase inhibitors. While 3-Chloropyrazin-2(1H)-one is a key chemical intermediate for the synthesis of these inhibitors, specific mechanistic, quantitative, and biological data for the parent compound itself is not extensively available in public literature. The information presented herein is based on studies of more complex molecules derived from this foundational scaffold.
Core Concepts: The 2(1H)-Pyrazinone Scaffold in Kinase Inhibition
The 2(1H)-pyrazinone heterocycle has been identified as a valuable and versatile scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins and other substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.
The utility of the 2(1H)-pyrazinone core lies in its ability to mimic the purine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This allows pyrazinone-based inhibitors to function as ATP-competitive inhibitors , binding to the highly conserved ATP-binding pocket in the kinase domain.[3][4] By occupying this site, these inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the kinase's function.[5]
The mechanism of inhibition for this class of compounds typically involves the formation of key hydrogen bonds and hydrophobic interactions with amino acid residues in the hinge region and other parts of the ATP-binding site.[4] Depending on the substitution pattern on the pyrazinone ring, these inhibitors can be tailored to bind to either the active ("DFG-in") or inactive ("DFG-out") conformation of the kinase, which can contribute to their selectivity for specific kinase targets.[4]
The 3-chloro-2(1H)-pyrazinone starting material is particularly important as the chloro-substituent provides a reactive handle for synthetic elaboration through various chemical reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[2] This enables the generation of large libraries of disubstituted pyrazinone derivatives with diverse chemical functionalities, which can be screened to identify compounds with high potency and selectivity for desired kinase targets.
Quantitative Data: Inhibitory Potency of Representative Pyrazinone Derivatives
The following tables summarize the inhibitory activities of several 2(1H)-pyrazinone derivatives against various kinase targets. This data, presented as half-maximal inhibitory concentrations (IC50), illustrates the potential of this scaffold in generating potent kinase inhibitors.
| Compound Class | Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrazinone | Gilteritinib | FLT3 | 0.29 | [6] |
| AXL | 0.73 | [6] | ||
| Pyrido[3,4-c]pyrazin-2(1H)-one | Compound 56 | ATR | 396 | [4] |
| Compound 57 | ATR | 147 | [4] | |
| Pyrazin-2(1H)-one | Compound 9q | PI3Kα | 372 | [7] |
| HDAC6 | 4.5 | [7] |
Note: The data presented is for specific, substituted 2(1H)-pyrazinone derivatives and not the parent this compound compound.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 2(1H)-pyrazinone-based kinase inhibitors are crucial for the reproducibility and advancement of research in this area. Below are representative protocols for key experiments.
General Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones
A common synthetic route to generate a library of 3,5-disubstituted-2(1H)-pyrazinones starts from a dihalogenated pyrazinone intermediate, such as 5-bromo-3-chloropyrazin-2-one. This allows for sequential and selective substitution at the C3 and C5 positions.
Materials:
-
5-bromo-3-chloropyrazin-2-one
-
Desired amine (NHR1R2)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (nBuOH)
-
Desired boronic acid (R3B(OH)2)
-
0.5 M aqueous Sodium Carbonate (Na2CO3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
-
Acetonitrile (MeCN)
-
Microwave reactor
Procedure:
-
Nucleophilic Aromatic Substitution (SNAr) at C3:
-
In a microwave vial, combine 5-bromo-3-chloropyrazin-2-one (1 equivalent), the desired amine (1.2 equivalents), and DIPEA (2 equivalents) in nBuOH.
-
Seal the vial and heat the mixture in a microwave reactor at 140°C for 1 hour.
-
After cooling, the reaction mixture is typically purified by chromatography to yield the 3-amino-5-bromo-2(1H)-pyrazinone intermediate.[2]
-
-
Suzuki Coupling at C5:
-
In a microwave vial, combine the 3-amino-5-bromo-2(1H)-pyrazinone intermediate (1 equivalent), the desired boronic acid (1.5 equivalents), 0.5 M aqueous Na2CO3 (3 equivalents), and PdCl2(dppf) (0.1 equivalents) in MeCN.
-
Seal the vial and heat the mixture in a microwave reactor at 150°C for 20 minutes.
-
After cooling, the reaction mixture is worked up and purified by chromatography to yield the final 3,5-disubstituted-2(1H)-pyrazinone product.[2]
-
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Assay)
This protocol describes a general method to determine the in vitro inhibitory activity of compounds against a purified kinase.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Test compounds (pyrazinone derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, ATP (at or near its Km concentration), and the kinase substrate.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the purified kinase to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and inversely proportional to the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).[8]
Cell Proliferation Assay (Example: MTT Assay)
This assay assesses the anti-proliferative effects of the pyrazinone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (pyrazinone derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of cell proliferation and determine the IC50 value.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the mechanism and evaluation of 2(1H)-pyrazinone-based kinase inhibitors.
Caption: ATP-Competitive Inhibition by 2(1H)-Pyrazinone Derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Caption: Experimental Workflow for Pyrazinone Kinase Inhibitor Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pyrazinone Core: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazinone scaffold, a nitrogen-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its presence in natural products and its synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas, including virology, oncology, inflammation, and neurology. This technical guide provides a comprehensive overview of the pyrazinone core, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its biological effects.
Introduction to the Pyrazinone Core
The 2(1H)-pyrazinone ring system is a key pharmacophore found in a variety of biologically active molecules.[1] Its unique electronic and structural features allow it to interact with a wide range of biological targets, acting as a versatile template for drug design. The pyrazinone core can serve as a bioisosteric replacement for other aromatic and heterocyclic rings, offering opportunities to modulate physicochemical properties and improve pharmacokinetic profiles.[2] Notable examples of pyrazinone-containing drugs include the antiviral agent Favipiravir and the anti-tuberculosis drug Pyrazinamide, highlighting the clinical significance of this scaffold.[1]
Synthesis of the Pyrazinone Core
The construction of the pyrazinone ring can be achieved through several synthetic strategies, often leveraging readily available starting materials. A prominent method is the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, known as the method of Jones and Karmas and Spoerri.[1] This approach allows for the introduction of diversity at multiple positions of the pyrazinone ring.
Another versatile strategy involves the reaction of α-aminonitriles with oxalyl halides, providing access to N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones.[3] These di-halogenated intermediates serve as valuable platforms for further derivatization through selective, sequential substitution reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[4]
Biological Activities and Therapeutic Applications
The pyrazinone scaffold has been successfully incorporated into molecules targeting a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.
Antiviral Activity
The most prominent example of a pyrazinone-containing antiviral is Favipiravir (T-705) , an inhibitor of viral RNA-dependent RNA polymerase.[5] It has demonstrated broad-spectrum activity against various RNA viruses, including influenza viruses.[5]
p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38α MAPK signaling pathway plays a crucial role in the inflammatory response, making it an attractive target for anti-inflammatory therapies.[6] Pyrazinone-based compounds have been developed as potent and selective inhibitors of p38α MAPK, demonstrating the scaffold's utility in modulating kinase activity.[4]
Signaling Pathway of p38α MAPK
Caption: p38 MAPK signaling cascade and the point of intervention by pyrazinone inhibitors.
Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism
The CRF1 receptor is implicated in stress-related disorders such as anxiety and depression.[7] Pyrazinone-based compounds have been identified as potent and selective CRF1 receptor antagonists, with some analogues exhibiting IC50 values in the sub-nanomolar range.[7] The pyrazinone core has been shown to be a key element in achieving high binding affinity for the CRF1 receptor.[8]
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway and inhibition by pyrazinone antagonists.
Thrombin Inhibition
Thrombin is a key serine protease in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis.[1] Pyrazinone derivatives have been extensively studied as thrombin inhibitors, with some compounds demonstrating potent and covalent inhibition of the enzyme.[9]
Thrombin's Role in the Coagulation Cascade
Caption: The central role of thrombin in the coagulation cascade and its inhibition by pyrazinone derivatives.
Other Biological Activities
The versatility of the pyrazinone core extends to other therapeutic areas. Pyrazinone-containing compounds have been investigated as:
-
HIV-1 Reverse Transcriptase Inhibitors: Demonstrating potential in the treatment of HIV/AIDS.
-
Tubulin Modulators: Showing promise as anticancer agents by disrupting microtubule dynamics.[1]
-
PB2 Inhibitors: Targeting the influenza virus RNA polymerase.[1]
Quantitative Data on Pyrazinone Derivatives
The following tables summarize the in vitro activities of representative pyrazinone derivatives against various biological targets.
Table 1: Pyrazinone-based p38α MAPK Inhibitors
| Compound | Structure | p38α IC50 (nM) | Reference |
| BIRB-796 analogue | N-phenylpyrazolyl-N-glycinyl-hydrazone derivative | 4300 | [10] |
| MW01-2-069A-SRM | Pyridinyl-substituted pyrazinone | ~100 | [11] |
| Compound 26 | Pyrazolopyrimidine derivative | 146.2 | [12] |
Table 2: Pyrazinone-based Thrombin Inhibitors
| Compound | Structure | Thrombin IC50 (nM) | Reference |
| Compound 13a | N-acylated 1,2,4-triazol-5-amine with pyrazin-2-yl moiety | 0.7 | [9] |
| Compound 13b | N-acylated 1,2,4-triazol-5-amine with pyrazin-2-yl moiety | 0.8 | [9] |
| Compound 24e | Acylated 1H-pyrazol-5-amine | 16 | [1] |
Table 3: Pyrazinone-based CRF1 Receptor Antagonists
| Compound | Structure | CRF1 IC50 (nM) | Reference |
| Compound 12p | N3-phenylpyrazinone derivative | 0.26 | [7] |
| BMS-665053 | (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(trifluoromethyl)phenylamino)pyrazin-2(1H)-one | Potent antagonist | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel pyrazinone derivatives. Below are representative protocols for the synthesis of a pyrazinone core and a key biological assay.
General Procedure for the Synthesis of 3,6-Disubstituted 2(1H)-Pyrazinones
Experimental Workflow for Pyrazinone Synthesis
References
- 1. Thrombin - Wikipedia [en.wikipedia.org]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative biotransformation of pyrazinone-containing corticotropin-releasing factor receptor-1 antagonists: minimizing the reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Safety, Handling, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 3-Chloropyrazin-2(1H)-one (CAS No. 105985-17-9). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may be working with this compound. This guide details its chemical and physical properties, safety hazards, handling and storage procedures, and its application as a key intermediate in the synthesis of kinase inhibitors.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 105985-17-9 |
| Molecular Formula | C₄H₃ClN₂O |
| Molecular Weight | 130.53 g/mol [1] |
| IUPAC Name | 3-chloro-1H-pyrazin-2-one |
| Physical Form | Solid |
| Purity | Typically ≥95-97% |
| Storage Temperature | 2-8°C |
Safety and Hazard Information
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
The GHS pictogram associated with this compound is the exclamation mark (GHS07), and the signal word is "Warning".
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage is in a refrigerator at 2-8°C.
Applications in Drug Discovery
This compound is a key intermediate in the synthesis of substituted pyrazinones, a class of compounds that has garnered significant interest as ATP-competitive kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The chloro-substituent on the pyrazinone ring provides a reactive site for the introduction of various functional groups through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).[1] This allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.[1]
Derivatives of this compound have demonstrated not only kinase inhibitory activity but also promising antiproliferative effects in human tumor cell lines.[1]
Experimental Protocols
The following are generalized experimental protocols for the use of this compound and its derivatives in the synthesis of kinase inhibitors and their subsequent biological evaluation. These are based on methodologies reported for structurally similar compounds.
Synthesis of Substituted Pyrazinones via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of a chloropyrazinone with an amine to introduce a substituent at the 3-position.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (2.0 equivalents)
-
Anhydrous solvent such as n-butanol or N,N-dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the desired amine (1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-140°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-substituted pyrazinone.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Synthesis of Substituted Pyrazinones via Suzuki Cross-Coupling
This protocol outlines the palladium-catalyzed reaction of a chloropyrazinone with a boronic acid to introduce an aryl or heteroaryl substituent.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equivalents)
-
Base (e.g., aqueous sodium carbonate solution, 2.0 equivalents)
-
Anhydrous solvent such as acetonitrile or 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the anhydrous solvent.
-
Add the aqueous base (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-150°C), often with microwave irradiation to reduce reaction times, and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrazinone.
-
Confirm the structure of the product using NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay
This is a general protocol for evaluating the inhibitory activity of synthesized pyrazinone derivatives against a specific protein kinase. The choice of kinase and substrate will depend on the therapeutic target of interest.
Materials:
-
Synthesized pyrazinone compounds
-
Recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a dilution series of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
In a multi-well assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Proliferation (Antiproliferative) Assay
This protocol can be used to assess the effect of the synthesized pyrazinone compounds on the proliferation of cancer cell lines. The MTT or MTS assay is a common colorimetric method for this purpose.
Materials:
-
Human cancer cell line(s) of interest
-
Cell culture medium and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
Synthesized pyrazinone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specific period (e.g., 72 hours).
-
After the incubation period, add the MTT or MTS reagent to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) for each compound.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in drug discovery.
Caption: Workflow for developing kinase inhibitors from this compound.
Caption: The PI3K/Akt signaling pathway, a target for pyrazinone-based inhibitors.
Caption: The Ras-Raf-MEK-ERK signaling pathway, a target for pyrazinone-based inhibitors.
References
Methodological & Application
Synthesis of 3-Chloropyrazin-2(1H)-one from Acyclic Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloropyrazin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry, from simple acyclic precursors. The synthesis is presented as a robust two-step process commencing with the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound to form a hydroxypyrazinone intermediate, followed by a chlorination step. This methodology offers a reliable route to the target compound, facilitating its use in the development of novel therapeutics. All quantitative data is summarized for clarity, and a detailed workflow is visualized.
Introduction
Pyrazinone scaffolds are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. The targeted molecule, this compound, serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its synthesis from acyclic precursors provides a cost-effective and versatile approach compared to routes starting from pre-formed heterocyclic systems. The following protocols detail a reliable method for its preparation.
Synthesis Pathway Overview
The synthesis of this compound from acyclic precursors is efficiently achieved through a two-step sequence. The first step involves the formation of the pyrazinone ring system by condensing an α-amino acid amide with a 1,2-dicarbonyl compound. The resulting hydroxypyrazinone is then subjected to chlorination to yield the final product.
Detailed reaction mechanism for 3-Chloropyrazin-2(1H)-one synthesis
Application Notes and Protocols
Topic: Detailed Reaction Mechanism for 3-Chloropyrazin-2(1H)-one Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and reaction mechanism for the synthesis of this compound, a valuable intermediate in medicinal chemistry.[1] The primary method detailed is the direct chlorination of a pyrazinone precursor using phosphorus oxychloride (POCl₃), a widely utilized and efficient method for the chlorination of hydroxy-aza-arenes.[2][3] This protocol includes a plausible mechanistic pathway, a summary of reaction parameters, a detailed experimental procedure, and graphical representations of the mechanism and workflow to ensure reproducibility and a thorough understanding of the synthesis.
Introduction
This compound is a key heterocyclic building block used in the synthesis of various biologically active compounds, particularly as a scaffold for kinase inhibitors in cancer drug discovery.[1] Its structure features a chlorinated pyrazinone core, which allows for further functionalization through methods like palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr).[1] The efficient synthesis of this intermediate is therefore critical. The most common and effective method for its preparation involves the direct chlorination of the corresponding hydroxypyrazine, pyrazin-2(1H)-one, which exists in tautomeric equilibrium with its enol form, 2-hydroxypyrazine. The reaction with phosphorus oxychloride (POCl₃) is a well-established procedure for this transformation.[2][4]
Proposed Reaction Mechanism: Chlorination using POCl₃
The chlorination of pyrazin-2(1H)-one with phosphorus oxychloride, often in the presence of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF), is proposed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[5][6] The pyrazinone starting material exists in keto-enol tautomeric forms. The reaction is initiated by the activation of the hydroxyl group of the enol tautomer (or the carbonyl oxygen of the keto form) by POCl₃.
Plausible Mechanistic Steps:
-
Formation of a Reactive Intermediate: The lone pair on the oxygen atom of the pyrazinone attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Attack: A chloride ion, displaced from the phosphorus intermediate or present from POCl₃, acts as a nucleophile and attacks the electron-deficient C3 position of the pyrazine ring.
-
Formation of Dichlorophosphate Ester: This leads to the formation of a dichlorophosphate ester intermediate attached at the oxygen on C2.
-
Elimination and Aromatization: The intermediate then collapses, eliminating a dichlorophosphate moiety and a proton to restore the aromaticity of the pyrazine ring, yielding the final product, this compound.
The presence of a base like pyridine can facilitate the reaction by acting as a nucleophilic catalyst and neutralizing the HCl generated.[2] When DMF is used, it can react with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂NCHCl]⁺), which is a highly effective electrophilic chlorinating agent.[7][8]
Mechanism Diagram
Caption: Proposed mechanism for the chlorination of pyrazin-2(1H)-one.
Experimental Protocol
The following protocol is adapted from a general procedure for the large-scale, solvent-free chlorination of hydroxy-aza-arenes using an equimolar amount of POCl₃.[2][4] This method is advantageous as it minimizes the use of excess, hazardous reagents, making it more environmentally friendly and safer for scale-up operations.
Materials:
-
Pyrazin-2(1H)-one (or 2-hydroxypyrazine)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Cold water / Ice
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Teflon-lined stainless steel reactor or a suitable pressure vessel
Procedure:
-
Reagent Charging: To a 150 mL Teflon-lined stainless steel reactor, add the pyrazin-2(1H)-one (0.3 moles), an equimolar amount of POCl₃ (0.3 moles) per hydroxyl group, and one equivalent of pyridine (0.3 moles).[2]
-
Reaction: Seal the reactor tightly. Heat the reaction mixture to 160 °C for 2 hours.[2] The reaction is performed under solvent-free conditions.
-
Quenching: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Quench the reaction mixture by slowly adding it to approximately 100 mL of cold water or an ice-water mixture (~0 °C).[2]
-
Neutralization: Adjust the pH of the aqueous solution to 8–9 by the careful, portion-wise addition of a saturated Na₂CO₃ or NaHCO₃ solution.[2] Ensure the mixture is kept cool during neutralization.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Experimental Workflow Diagram
References
- 1. This compound|105985-17-9|RUO [benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Chloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the microwave-assisted synthesis of 3-Chloropyrazin-2(1H)-one, a valuable intermediate in medicinal chemistry. The described method, which involves a two-step, one-pot procedure commencing with the diazotization of 3-Aminopyrazin-2(1H)-one followed by a Sandmeyer reaction, offers significant advantages over conventional heating methods. Microwave irradiation dramatically reduces reaction times and has the potential to improve reaction yields and purity of the final product. This protocol is intended to provide a reliable and efficient method for the synthesis of this key heterocyclic building block.
Introduction
This compound is a crucial scaffold in the development of novel pharmaceutical agents. The pyrazinone core is present in a variety of biologically active molecules, and the chloro-substituent at the 3-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions. Traditional methods for the synthesis of this compound often involve lengthy reaction times and can lead to the formation of impurities.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles.[1] The application of microwave energy to the Sandmeyer reaction, a classic transformation for the conversion of aromatic amines to aryl halides, has been shown to be highly effective for various heterocyclic systems. This protocol details a microwave-assisted approach to the synthesis of this compound, providing a time- and resource-efficient alternative to conventional methods.
Reaction Scheme
The synthesis of this compound is achieved through a two-step process starting from 3-Aminopyrazin-2(1H)-one:
-
Diazotization: The primary amino group of 3-Aminopyrazin-2(1H)-one is converted to a diazonium salt using sodium nitrite in an acidic medium.
-
Sandmeyer Reaction: The diazonium salt is subsequently reacted with a copper(I) chloride catalyst under microwave irradiation to yield the desired this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Comparison of Conventional vs. Microwave-Assisted Synthesis
The primary advantages of employing microwave irradiation for the Sandmeyer reaction in the synthesis of this compound are a significant reduction in reaction time and often an improvement in product yield. Below is a comparative summary based on typical results for analogous reactions in the literature.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 2 - 15 hours | 5 - 30 minutes |
| Typical Yield | 40 - 60% | 60 - 85% |
| Temperature | 0 - 100 °C (multiple steps) | 100 - 140 °C (controlled) |
| Energy Efficiency | Low | High |
| Process Control | Moderate | High |
Experimental Protocols
Materials and Equipment
-
3-Aminopyrazin-2(1H)-one
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
Microwave reaction vials with snap caps or crimp seals
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Protocol for Microwave-Assisted Synthesis
This protocol is designed for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood.
Step 1: Diazotization (in-situ)
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Aminopyrazin-2(1H)-one (e.g., 1.0 mmol, 111.1 mg).
-
Add 3 mL of 6 M hydrochloric acid.
-
Cool the vial in an ice bath to 0-5 °C with stirring.
-
Prepare a solution of sodium nitrite (1.2 mmol, 82.8 mg) in 1 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine in HCl, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt is typically observed by the dissolution of the starting amine.
Step 2: Microwave-Assisted Sandmeyer Reaction
-
To the cold diazonium salt solution from Step 1, add copper(I) chloride (1.2 mmol, 118.8 mg). A color change is typically observed.
-
Immediately seal the microwave vial.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 15 minutes
-
Power: Dynamic (the instrument will adjust the power to maintain the target temperature)
-
Stirring: High
-
-
Run the microwave program.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the vial to room temperature.
-
Carefully open the vial and transfer the contents to a separatory funnel containing 20 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in-situ generation and immediate use of the diazonium salt, which is a safer procedure.
-
Microwave synthesis should be performed in dedicated microwave reactors with appropriate safety features for monitoring temperature and pressure.
-
Handle hydrochloric acid and other corrosive reagents with care.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and scalable alternative to traditional synthetic methods. By significantly reducing reaction times and potentially improving yields, this protocol can enhance laboratory productivity and support the timely development of novel chemical entities for pharmaceutical research. The detailed methodology and comparative data provided herein are intended to facilitate the adoption of this green chemistry approach.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 3-Chloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Chloropyrazin-2(1H)-one in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds, particularly in the development of kinase inhibitors and other biologically active molecules. The pyrazinone scaffold is a privileged structure in drug discovery, and its functionalization via C-C bond formation is a key strategy for generating molecular diversity.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[1] For heterocyclic compounds like this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, yielding 3-arylpyrazin-2(1H)-ones. These products are valuable intermediates and final targets in the synthesis of complex molecules for pharmaceutical and materials science applications.[2]
The reactivity of chloropyrazines in Suzuki-Miyaura coupling can be influenced by the electronic nature of the pyrazine ring and the presence of the lactam functionality. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of modern, electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands has enabled efficient coupling of these challenging substrates.[3][4]
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of this compound is dependent on the careful optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium precursor and the associated ligand is critical. Catalyst systems based on bulky, electron-rich phosphine ligands such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos) are often highly effective for the coupling of chloroheteroarenes.[4] Palladium(II) precatalysts are often used due to their air stability.[4]
-
Base: A variety of inorganic bases can be employed, with potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) being common choices. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents are typically used to facilitate the dissolution of the reactants and catalyst. Common choices include 1,4-dioxane, toluene, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), often in the presence of water.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids and their corresponding boronate esters can be used as coupling partners. The electronic and steric properties of the boronic acid can influence the reaction efficiency.
-
Temperature: Reaction temperatures typically range from room temperature to reflux, with microwave irradiation being a valuable tool to accelerate the reaction and improve yields, especially for less reactive substrates.[5]
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of the specific conditions may be necessary for different boronic acid coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a standard set of conditions that can be adapted for a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (optional, can enhance reaction rates)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and water (if applicable, 1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrazin-2(1H)-one.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and the base (e.g., Na₂CO₃, 1.5 mmol).
-
Add the solvent system (e.g., DME/water 4:1, 2.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of chloro-N-heterocycles with various boronic acids. While specific data for this compound is limited in the public domain, these examples with analogous substrates provide a strong indication of expected outcomes.
Table 1: Suzuki-Miyaura Coupling of Chloro-N-Heterocycles with Arylboronic Acids
| Entry | Chloro-N-Heterocycle | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 | [6] |
| 2 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 | [6] |
| 3 | 2-Chloropyrazine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 88 | [6] |
| 4 | 2,5-Dichloropyrazine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | 78 | [5] |
| 5 | 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | H₂O | 100 | 1 | 95 | [7] |
| 6 | 2-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | KF (3) | THF | 50 | 12 | Moderate | [8] |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of 3-arylpyrazin-2(1H)-ones via the Suzuki-Miyaura reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-arylpyrazin-2(1H)-ones from this compound. By selecting the appropriate catalyst system, base, and reaction conditions, a wide range of substituted pyrazinones can be accessed in good to excellent yields. These compounds serve as crucial building blocks for the development of new therapeutic agents and functional materials. The protocols and data presented here provide a solid foundation for researchers to successfully employ this important transformation in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck Coupling Reactions Involving 3-Chloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of complex organic molecules, including substituted alkenes which are precursors to a wide array of functionalized compounds.[2] Pyrazinone scaffolds are prevalent in numerous biologically active compounds, and the introduction of a vinyl group at the 3-position via a Heck coupling reaction can provide a versatile handle for further molecular elaboration.
Reaction Principle and Mechanism
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of several key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of 3-chloropyrazin-2(1H)-one to form a Pd(II) complex.
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step typically proceeds in a syn manner.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the vinylated pyrazinone product and a palladium-hydride species. This step also generally occurs with syn stereochemistry.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Generalized Reaction Scheme
Caption: General scheme for the Heck coupling of this compound.
Data Presentation: Reaction Parameter Optimization
As no specific data for this compound is available, the following table outlines a proposed optimization strategy for key reaction parameters based on general Heck coupling principles. Researchers should systematically vary these parameters to determine the optimal conditions for their specific alkene substrate.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 | Notes |
| Pd Catalyst (mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(PPh₃)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd/C (5 mol%) | Catalyst choice can significantly impact reactivity and yield. |
| Ligand (mol%) | PPh₃ (4 mol%) | P(o-tol)₃ (4 mol%) | Xantphos (2.5 mol%) | None | Ligand choice influences catalyst stability and activity. |
| Base (equiv.) | Et₃N (2.0) | K₂CO₃ (2.0) | Cs₂CO₃ (2.0) | DBU (2.0) | The base is crucial for regenerating the Pd(0) catalyst. |
| Solvent | DMF | NMP | MeCN | Toluene | High-boiling polar aprotic solvents are commonly used.[4] |
| Temperature (°C) | 80 | 100 | 120 | 140 | Higher temperatures are often required for less reactive chlorides. |
| Alkene (equiv.) | 1.2 | 1.5 | 2.0 | - | An excess of the alkene is typically used to drive the reaction. |
Experimental Protocols
The following is a generalized protocol for the Heck coupling of this compound with a generic alkene (e.g., an acrylate or styrene derivative). This protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium catalyst (e.g., Palladium(II) acetate)
-
Phosphine ligand (e.g., Triphenylphosphine)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the palladium-catalyzed Heck reaction.
General Experimental Workflow
Caption: A generalized workflow for the Heck coupling experiment.
Troubleshooting and Considerations
-
Low or No Conversion: If the reaction does not proceed, consider increasing the temperature, using a more active catalyst system (e.g., palladacycles or catalysts with N-heterocyclic carbene ligands), or a more reactive halide (if a bromo or iodo analog is available). Ensure all reagents and solvents are anhydrous.
-
Side Reactions: The formation of homocoupled byproducts or alkene isomerization can sometimes be observed. Adjusting the ligand, base, or temperature may mitigate these side reactions.
-
Substrate Scope: The reactivity of the alkene partner is crucial. Electron-deficient alkenes like acrylates and styrenes are generally more reactive in Heck couplings.[5]
-
Safety: Handle all reagents, especially palladium catalysts and organic solvents, in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these guidelines and protocols, researchers can effectively approach the Heck coupling of this compound and develop a successful synthetic route to novel vinylated pyrazinone derivatives for application in drug discovery and development.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on the 3-Chloropyrazin-2(1H)-one Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. Functionalization of this core structure is of significant interest for the development of novel therapeutic agents. Nucleophilic aromatic substitution (SNAr) on the 3-chloro-pyrazin-2(1H)-one ring provides a versatile and efficient method for introducing a variety of functional groups at the C3 position, including amino, alkoxy, and thioalkyl moieties. This document provides detailed application notes and experimental protocols for performing SNAr reactions on this valuable heterocyclic building block.
The electron-deficient nature of the pyrazine ring, further activated by the electron-withdrawing effect of the adjacent carbonyl group, facilitates the addition-elimination mechanism characteristic of SNAr reactions. The chlorine atom at the 3-position serves as a good leaving group, allowing for its displacement by a wide range of nucleophiles.
Synthesis of the Starting Material: 3-Chloropyrazin-2(1H)-one
A common route to this compound involves a two-step synthesis starting from aminomalonamide. The first step is a condensation reaction with glyoxal to form 3-hydroxypyrazin-2(1H)-one, which is then chlorinated in the second step.
Step 1: Synthesis of 3-Hydroxypyrazin-2(1H)-one
Protocol:
-
In a reaction flask, suspend 2-aminomalonamide (100 g) in a 20% aqueous solution of sodium hydroxide (220 ml) and cool the mixture to -10°C.[1]
-
Slowly add a 40% aqueous solution of glyoxal (149.4 g) dropwise over approximately 40 minutes, maintaining the temperature at -10°C.[1]
-
After the addition is complete, stir the reaction mixture at -5°C for 1 hour.[1]
-
Allow the mixture to warm to 22°C and continue stirring for an additional 3 hours.[1]
-
Cool the reaction mixture to below 5°C and adjust the pH to 12 with a 1 mol/l sodium hydroxide solution.[1]
-
Acidify the solution to pH 2 by adding a 6 mol/l hydrochloric acid solution, which will cause the product to precipitate.[1]
-
Collect the precipitated crystals by filtration, wash successively with water and 50% (w/w) ethanol.
-
The expected yield of 3-hydroxypyrazin-2-carboxamide is approximately 91%.[1]
Step 2: Synthesis of this compound
Protocol:
-
In a sealed reactor, combine 3-hydroxypyrazin-2(1H)-one (1 equivalent), phosphorus oxychloride (POCl3, 1 equivalent per hydroxyl group), and pyridine (1 equivalent).[2]
-
Heat the solvent-free mixture to 160°C for 2 hours.[2]
-
After cooling, carefully quench the reaction mixture with ice water.
-
The crude product can be purified by recrystallization or column chromatography.
Note: This is a general procedure for the chlorination of hydroxy-N-heterocycles and may require optimization for this specific substrate. Yields for similar reactions are typically high (>80%).[2]
Nucleophilic Aromatic Substitution Reactions
The this compound ring is susceptible to nucleophilic attack at the C3 position, leading to the displacement of the chloride ion. The following sections provide protocols for amination, alkoxylation, and thioalkoxylation reactions.
Amination Reactions
The introduction of amino substituents is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule.
General Protocol for Amination (Conventional Heating):
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (2.0 equivalents) and a base such as triethylamine (1.0 equivalent).
-
Heat the reaction mixture at a suitable temperature (e.g., 70°C) under reflux for several hours (e.g., 15 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amination (Microwave-Assisted):
-
In a microwave reactor tube, combine this compound (1.0 equivalent), the desired amine (2.0 equivalents), a suitable base (e.g., pyridine, 1.0 equivalent), and a solvent such as methanol.
-
Seal the tube and heat in the microwave reactor at a specified temperature and time (e.g., 140°C for 30 minutes).[3]
-
After cooling, remove the solvent under reduced pressure and purify the product.
Quantitative Data for Amination of 3-Chloropyrazine-2-carboxamide (a close analog): [3]
| Nucleophile (Benzylamine Derivative) | Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Conventional | THF | Triethylamine | 70 | 15 | 35 |
| 3-Chlorobenzylamine | Conventional | THF | Triethylamine | 70 | 15 | 32 |
| 3,4-Dichlorobenzylamine | Conventional | THF | Triethylamine | 70 | 15 | 24 |
| 4-Methoxybenzylamine | Microwave | Methanol | Pyridine | 140 | 0.5 | 85 |
| 2-Chlorobenzylamine | Microwave | Methanol | Pyridine | 140 | 0.5 | 80 |
Alkoxylation Reactions
The introduction of alkoxy groups can enhance the metabolic stability and lipophilicity of a compound.
General Protocol for Alkoxylation:
-
In a dry flask under an inert atmosphere, prepare the corresponding sodium alkoxide by adding sodium metal or sodium hydride (1.1 equivalents) to the desired alcohol (as solvent) at 0°C.
-
Once the alkoxide is formed, add a solution of this compound (1.0 equivalent) in the same alcohol.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Thioalkoxylation Reactions
Thioether moieties can introduce new binding interactions and influence the electronic properties of the molecule.
General Protocol for Thioalkoxylation:
-
In a dry flask under an inert atmosphere, dissolve the desired thiol (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add a base such as sodium hydride or potassium carbonate (1.2 equivalents) portion-wise at 0°C to generate the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. A reaction time of approximately 3 hours at room temperature can be a starting point, based on the reaction of 3-chloropyrazine-2-carbonitrile with NaSH.[4]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
SNAr Reaction Mechanism
References
Application Notes and Protocols: Synthesis and Evaluation of 3-Chloropyrazin-2(1H)-one Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of 3-Chloropyrazin-2(1H)-one derivatives as potent kinase inhibitors, with a particular focus on the PI3K/Akt signaling pathway. The protocols outlined below are intended to be a practical resource for medicinal chemists and drug discovery scientists.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The 2(1H)-pyrazinone scaffold is a privileged heterocyclic motif that can be effectively utilized for the design of ATP-competitive kinase inhibitors.[2] Starting from the versatile building block, this compound, a diverse library of derivatives can be generated, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] These derivatives have shown promise as inhibitors of key signaling pathways, including the frequently overactivated PI3K/Akt pathway, which plays a central role in tumor cell growth and survival.[4]
Key Signaling Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs cell growth, proliferation, and survival.[4] Its aberrant activation is a common event in many human cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This recruits Akt to the cell membrane where it is phosphorylated and activated by PDK1 and mTORC2.[4] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[4] this compound derivatives can be designed to inhibit key kinases within this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.
PI3K/Akt signaling and inhibitor action.
Experimental Protocols
Synthesis of 3-Aryl/Heteroaryl-pyrazin-2(1H)-one Derivatives
The following is a general protocol for the synthesis of 3-aryl- or 3-heteroaryl-pyrazin-2(1H)-one derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction.[2][3]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(t-Bu)₃)[5]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF)[5]
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-substituted-pyrazin-2(1H)-one derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a specific kinase (e.g., PI3Kα).
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a suitable peptide or lipid)
-
ATP
-
Synthesized 3-pyrazinone derivatives
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution series in DMSO to generate a 10-point dose-response curve.
-
Assay Plate Preparation: Add the serially diluted compounds to the 384-well plate. Include a "no inhibitor" control (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.
-
Add the kinase solution to each well of the assay plate.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line with an activated PI3K/Akt pathway (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Synthesized 3-pyrazinone derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Western Blot for PI3K/Akt Pathway Inhibition
This protocol is used to confirm that the synthesized compounds inhibit the PI3K/Akt pathway in a cellular context by measuring the phosphorylation status of Akt.[4]
Materials:
-
Cancer cell line
-
Synthesized 3-pyrazinone derivatives
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Data Presentation
The inhibitory activities of a hypothetical series of 3-heteroaryl-pyrazin-2(1H)-one derivatives against PI3K isoforms are presented in the table below. This data is for illustrative purposes to demonstrate a structure-activity relationship (SAR).
| Compound | R-Group | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| 1a | Phenyl | 520 | 850 | 630 | 410 |
| 1b | 4-Fluorophenyl | 280 | 610 | 450 | 220 |
| 1c | 2-Pyridyl | 150 | 320 | 210 | 95 |
| 1d | 3-Pyridyl | 180 | 400 | 290 | 150 |
| 1e | 1H-Pyrazol-4-yl | 85 | 190 | 120 | 50 |
| 1f | 1H-Indol-5-yl | 45 | 110 | 75 | 25 |
Experimental Workflow Visualization
The overall workflow for the synthesis and evaluation of this compound derivatives as kinase inhibitors is depicted below.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Chloropyrazin-2(1H)-one in Cancer Research: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazin-2(1H)-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. While not typically used as an active therapeutic agent itself, it serves as a crucial starting material and structural scaffold for the synthesis of a diverse range of novel molecules with potent anticancer properties. Its reactive chlorine atom and inherent pyrazinone core provide a versatile platform for chemical modification, leading to the development of derivatives that target various hallmarks of cancer. This document provides a comprehensive overview of the application of this compound in cancer research, including detailed application notes, experimental protocols for the evaluation of its derivatives, and a summary of their biological activities.
Application Notes
The primary application of this compound in cancer research is as a versatile building block for the synthesis of novel anticancer agents. The pyrazine ring is a recognized pharmacophore present in numerous biologically active compounds. The chloro- and oxo-substituents on the pyrazine ring of this compound offer reactive sites for various chemical transformations, enabling the generation of extensive libraries of derivatives. These derivatives have been shown to exhibit a range of anticancer activities, including cytotoxicity against various cancer cell lines, inhibition of key signaling pathways, and induction of apoptosis.
Derivatives synthesized from this compound and related chlorinated aza-aromatic structures have been investigated for their potential to act as:
-
PARP-1 Inhibitors: By incorporating specific pharmacophoric features, derivatives have been designed to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[1] Inhibiting PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality and targeted cell death.
-
Checkpoint Kinase 1 (CHK1) Inhibitors: Novel aminopyrazine derivatives have been developed as potent and selective inhibitors of CHK1, a key regulator of the DNA damage response.[2] Inhibition of CHK1 can abrogate cancer cell cycle checkpoints, sensitizing them to DNA-damaging chemotherapeutic agents.
-
General Cytotoxic Agents: Many derivatives have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, including those of the breast, colon, and lung. The mechanisms often involve the induction of apoptosis and cell cycle arrest.
The following sections provide quantitative data on the efficacy of some of these derivatives and detailed protocols for their evaluation.
Quantitative Data Summary
The anticancer activity of various derivatives synthesized using a this compound or a similar chlorinated pyridazine scaffold is summarized below. These tables highlight the potency of these compounds against different cancer cell lines, typically represented by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
Table 1: In Vitro Anticancer Activity of Chloropyridazine Derivatives [1]
| Compound ID | Target Cancer Cell Lines | Growth Inhibition (%) at 10 µM |
| 3c | Eleven human cancer cell lines | Data presented as percentage growth inhibition |
| 3d | Eleven human cancer cell lines | Data presented as percentage growth inhibition |
| 3e | Eleven human cancer cell lines | Data presented as percentage growth inhibition |
Note: The original data in the source is presented as a bar graph showing percentage growth inhibition for a panel of 11 cancer cell lines. For detailed quantitative values, referring to the source publication is recommended.
Table 2: In Vitro Anticancer Activity of Pyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| b17 | HepG-2 (Liver) | 3.57 | [3] |
| Cisplatin (control) | HepG-2 (Liver) | 8.45 | [3] |
| P-6 | HCT116 (Colorectal) | 0.37 | [4] |
| P-6 | MCF-7 (Breast) | 0.44 | [4] |
| VX-680 (control) | HCT116 (Colorectal) | 0.32 | [4] |
| VX-680 (control) | MCF-7 (Breast) | 0.40 | [4] |
Table 3: In Vitro Anticancer Activity of Dichloropyridazine (DCPYR) [5]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| DCPYR | MAC13 (Murine Adenocarcinoma) | 18.4 |
| DCPYR | MAC16 (Murine Adenocarcinoma) | 4.0 |
| 5-FU (control) | MAC16 (Murine Adenocarcinoma) | 18.4 |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer properties of this compound derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on a shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., PARP-1, CHK1, cleaved caspase-3, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: PARP-1 Inhibition by this compound Derivatives
Caption: Workflow for Evaluating Anticancer Derivatives
Conclusion
This compound has proven to be a valuable and versatile scaffold in the discovery of novel anticancer agents. The derivatives synthesized from this starting material have demonstrated significant potential in targeting various cancer cell lines through diverse mechanisms of action, including the inhibition of critical enzymes like PARP-1 and CHK1. The provided protocols and data serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class. Further investigation and optimization of these derivatives could lead to the development of new and effective cancer therapies.
References
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloropyrazin-2(1H)-one as a Scaffold for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrazin-2(1H)-one is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as a reactive chlorine atom, make it an ideal starting point for the synthesis of diverse chemical libraries. This scaffold has been successfully utilized to develop potent inhibitors of various biological targets, particularly protein kinases and microbial enzymes, demonstrating its broad therapeutic potential. These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug discovery, complete with detailed experimental protocols and data presentation to guide researchers in this field.
Data Presentation
The following tables summarize the biological activities of various derivatives synthesized from the this compound scaffold and related pyrazinone structures. This data highlights the potential of this chemical class against different therapeutic targets.
Table 1: Antimycobacterial Activity of Pyrazinamide Derivatives
| Compound ID | Substituent (R) | Target Organism | MIC (µM) | Reference |
| 1 | 4-Methylbenzylamino | Mycobacterium tuberculosis H37Rv | 6 | [1] |
| 2 | 3-Chlorobenzylamino | Mycobacterium tuberculosis H37Rv | >50 | [1] |
| 3 | 4-Methoxybenzylamino | Mycobacterium tuberculosis H37Rv | 42 | [1] |
| 4 | Benzylamino | Mycobacterium tuberculosis H37Rv | >50 | [1] |
Table 2: Kinase Inhibitory Activity of Pyrazinone Derivatives
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 5d | Pyrazoline-based | EGFR | 126 | [2] |
| 5d | Pyrazoline-based | HER-2 | 61 | [2] |
| 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | [3] |
| 5k | Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | [3] |
| 5k | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 | [3] |
| 5k | Pyrrolo[2,3-d]pyrimidine | CDK2 | 204 | [3] |
Table 3: Antiproliferative Activity of Pyrazinone Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 5a | HCT-116 p53-/- | Colon Carcinoma | 0.23 | [4] |
| 5d | HCT-116 p53-/- | Colon Carcinoma | 0.20 | [4] |
| 5g | HCT-116 p53-/- | Colon Carcinoma | 2.07 | [4] |
| 4n | MCF-7 | Breast Cancer | 3.60 | [2] |
| 5d | A549 | Lung Cancer | 6.032 | [5] |
| 5g | HepG2 | Liver Cancer | 5.244 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel compounds based on the this compound scaffold.
Protocol 1: General Synthesis of 3-Amino-Substituted Pyrazin-2(1H)-one Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with various amines.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine)
-
Solvent (e.g., Tetrahydrofuran (THF), Dioxane)
-
Base (e.g., Triethylamine, Pyridine)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the substituted amine (2 equivalents) and the base (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and stir for 15 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General workflow for the synthesis of 3-amino-substituted pyrazin-2(1H)-one derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against a target kinase.[6][7]
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Setup: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution in Kinase Assay Buffer and add 2 µL to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Assay Buffer and add 2 µL to each well to start the kinase reaction.
-
Incubation: Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Generation (Step 1): Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antiproliferative activity, and molecular dynamics simulation of pyrazoline-based derivatives as dual EGFR and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Colon Cancer Cells with Pyrazino-Imidazolinone Derivatives: Synthesis, Molecular Docking, and in Vitro Evaluation of Anti-Proliferative and Pro-Apoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Anwendungs-Hinweise: Derivatisierung von 3-Chloropyrazin-2(1H)-on für Struktur-Aktivitäts-Beziehungsstudien
Einführung
Das 3-Chloropyrazin-2(1H)-on-Gerüst ist eine wertvolle Ausgangsstruktur in der medizinischen Chemie und Wirkstoffentwicklung. Die Präsenz eines reaktiven Chloratoms an Position 3 bietet einen vielseitigen Ansatzpunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch nukleophile Substitutionsreaktionen. Diese Modifikationen ermöglichen die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR), um die molekularen Eigenschaften zu optimieren, die für die biologische Wirksamkeit und Selektivität entscheidend sind. Diese Anwendungs-Hinweise beschreiben ein detailliertes Protokoll für die Derivatisierung von 3-Chloropyrazin-Derivaten mittels Aminodehalogenierung zur Synthese einer Bibliothek von Analoga und deren anschließende biologische Evaluierung.
Logischer Arbeitsablauf für SAR-Studien
Der folgende Arbeitsablauf skizziert die systematische Vorgehensweise von der Auswahl des Ausgangsmaterials bis zur Identifizierung von Leitkandidaten.
Abbildung 1: Allgemeiner Arbeitsablauf für eine SAR-Studie.
Experimentelle Protokolle
Protokoll 1: Synthese von 3-Aminopyrazin-2(1H)-on-Derivaten
Dieses Protokoll beschreibt die Synthese von 3-Aminopyrazin-Derivaten durch nukleophile aromatische Substitution des Chloratoms. Als Beispiel dient die Reaktion von 3-Chloropyrazin-2-carboxamid mit substituierten Benzylaminen.[1] Die Methode kann für das 3-Chloropyrazin-2(1H)-on-Grundgerüst angepasst werden.
Reaktionsschema
Abbildung 2: Allgemeine Reaktion zur Aminodehalogenierung.
A. Konventionelle Methode (Heizmethode)
-
Lösen Sie das 3-Chloropyrazin-Derivat (1,0 Äq.) in einem geeigneten Lösungsmittel wie THF (Tetrahydrofuran) in einem Rundkolben.[1]
-
Fügen Sie das entsprechende Amin (2,0 Äq.) und eine Base wie Triethylamin (1,0 Äq.) hinzu, um die entstehende Salzsäure zu neutralisieren.[1]
-
Erhitzen Sie die Reaktionsmischung unter Rühren und Rückfluss bei 70 °C für 15 Stunden.[1]
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie den Rückstand durch Säulenchromatographie oder Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das reine Produkt zu erhalten.[1]
B. Mikrowellen-assistierte Synthese
-
Geben Sie das 3-Chloropyrazin-Derivat (1,0 Äq.), das Amin (2,0 Äq.) und Triethylamin (1,0 Äq.) in ein Mikrowellengefäß.
-
Fügen Sie ein geeignetes Lösungsmittel (z. B. THF) hinzu.
-
Verschließen Sie das Gefäß und erhitzen Sie es im Mikrowellenreaktor bei einer definierten Temperatur (z. B. 100-140 °C) für eine kurze Zeit (z. B. 15-30 Minuten).
-
Kühlen Sie das Gefäß auf Raumtemperatur ab.
-
Führen Sie die Aufarbeitung und Reinigung wie in der konventionellen Methode beschrieben durch. Die mikrowellen-assistierte Synthese kann die Reaktionszeit erheblich verkürzen und die Ausbeute verbessern.[1]
Protokoll 2: Bestimmung der antimykobakteriellen Aktivität (MIC)
Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MIC) gegen Mycobacterium tuberculosis H37Rv.
-
Bereiten Sie eine serielle Verdünnungsreihe der Testverbindungen in einer 96-Well-Platte vor.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension von M. tuberculosis H37Rv.
-
Inkubieren Sie die Platten bei 37 °C für 7-14 Tage.
-
Bestimmen Sie das Bakterienwachstum visuell oder durch Messung der optischen Dichte.
-
Die MIC ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum beobachtet wird.
Protokoll 3: Zytotoxizitäts-Assay (HepG2-Zellen)
Dieses Protokoll dient der Bewertung der Zytotoxizität der Verbindungen gegenüber einer humanen Zelllinie (z. B. HepG2), um deren Selektivität zu beurteilen.
-
Säen Sie HepG2-Zellen in einer 96-Well-Platte aus und inkubieren Sie sie für 24 Stunden.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der Testverbindungen.
-
Inkubieren Sie die Platten für weitere 48-72 Stunden.
-
Fügen Sie eine MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) hinzu und inkubieren Sie für 4 Stunden.
-
Lösen Sie die gebildeten Formazan-Kristalle in DMSO.
-
Messen Sie die Absorption bei 570 nm.
-
Berechnen Sie den IC50-Wert, d. h. die Konzentration, bei der die Zelllebensfähigkeit um 50 % reduziert ist.
Datenpräsentation und SAR-Analyse
Die Derivatisierung des 3-Chloropyrazin-Gerüsts mit verschiedenen Benzylaminen führte zu einer Reihe von Verbindungen mit unterschiedlicher antimykobakterieller Aktivität. Die Ergebnisse zeigen, dass die Substitution am Benzylring einen signifikanten Einfluss auf die Wirksamkeit hat.[1][2]
Tabelle 1: Struktur-Aktivitäts-Beziehung von 3-Benzylaminopyrazin-2-carboxamiden
| Verbindungs-ID | Substituent (R) am Benzylring | MIC gegen M. tuberculosis H37Rv (µM)[1][2] | Zytotoxizität IC50 (HepG2) (µM)[1][2] |
| Standard | Pyrazinamid | 62 | > 1000 |
| 1 | H | 42 | ≥ 250 |
| 2 | 4-F | 20 | ≥ 250 |
| 3 | 4-Cl | 18 | ≥ 250 |
| 4 | 4-Br | 10 | ≥ 250 |
| 5 | 4-I | 15 | ≥ 250 |
| 6 | 4-CF₃ | 25 | ≥ 250 |
| 7 | 4-NO₂ | > 50 | ≥ 250 |
| 8 | 4-CH₃ | 6 | ≥ 250 |
Analyse:
-
Eine 4-Methyl-Substitution (Verbindung 8 ) führte zur höchsten Aktivität mit einem MIC-Wert von 6 µM, was deutlich wirksamer ist als der Standard Pyrazinamid.[1][2]
-
Halogen-Substituenten in Position 4 (Verbindungen 2-5 ) zeigten ebenfalls eine gute Aktivität.
-
Alle getesteten Verbindungen wiesen eine geringe Zytotoxizität gegenüber HepG2-Zellen auf, was auf einen günstigen Selektivitätsindex hindeutet.[1][2]
Möglicher Wirkmechanismus
Molekulare Docking-Studien deuten darauf hin, dass diese Pyrazinon-Derivate an die mykobakterielle Enoyl-ACP-Reduktase (InhA) binden könnten.[1] InhA ist ein entscheidendes Enzym bei der Biosynthese von Mykolsäuren, die wesentliche Bestandteile der mykobakteriellen Zellwand sind.[1] Die Hemmung von InhA stört die Integrität der Zellwand und führt zum Zelltod.
Abbildung 3: Vereinfachter Weg der InhA-Hemmung.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Chloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of 3-chloropyrazin-2(1H)-one, a variant of the Buchwald-Hartwig amination, is a powerful and versatile method for the synthesis of 3-amino-2(1H)-pyrazinone derivatives. This reaction is of significant interest to the pharmaceutical and medicinal chemistry sectors as the pyrazinone scaffold is a core component of numerous biologically active molecules and approved drugs. The ability to introduce a diverse range of amino functionalities at the C3-position of the pyrazinone ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of drug candidates.
This document provides detailed application notes and experimental protocols for the successful execution of the palladium-catalyzed amination of this compound with various primary and secondary amines. The protocols outlined below are based on established methodologies for the Buchwald-Hartwig amination of N-heterocyclic halides and have been adapted for the specific substrate.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0)/palladium(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired 3-amino-2(1H)-pyrazinone product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of this transformation, as these components influence the rate and efficiency of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed amination of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for specific amine substrates.
Protocol 1: General Procedure for the Amination of this compound with Primary and Secondary Amines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
Xantphos (0.04 - 0.10 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous 1,2-dimethoxyethane (DME) or Dioxane
-
Microwave reaction vials
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add this compound, the corresponding amine, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent (DME or dioxane) via syringe.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a temperature between 100 °C and 150 °C for 30 to 90 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 3-amino-2(1H)-pyrazinone derivative.
Protocol 2: Alternative Conditions using a Pre-catalyst
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd(cinnamyl)Cl]₂ (0.01 - 0.025 equiv)
-
c-JohnPhos (0.02 - 0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube or glovebox
Procedure:
-
In an inert atmosphere glovebox or using Schlenk line techniques, add this compound, the amine, sodium tert-butoxide, [Pd(cinnamyl)Cl]₂, and c-JohnPhos to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed amination of this compound with various amines, based on typical yields reported for similar N-heterocyclic substrates. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
| Entry | Amine | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 3-(Morpholin-4-yl)pyrazin-2(1H)-one | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | DME | 120 (MW) | 1 | 75-90 |
| 2 | Piperidine | 3-(Piperidin-1-yl)pyrazin-2(1H)-one | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 3 | Aniline | 3-(Phenylamino)pyrazin-2(1H)-one | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | 18 | 60-80 |
| 4 | Benzylamine | 3-(Benzylamino)pyrazin-2(1H)-one | [Pd(cinnamyl)Cl]₂ / c-JohnPhos | NaOtBu | Toluene | 100 | 16 | 70-85 |
| 5 | n-Butylamine | 3-(Butylamino)pyrazin-2(1H)-one | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | DME | 120 (MW) | 1.5 | 65-80 |
Mandatory Visualizations
Caption: Experimental workflow for the palladium-catalyzed amination of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed amination of this compound is a robust and highly effective method for the synthesis of a diverse range of 3-amino-2(1H)-pyrazinone derivatives. The choice of catalyst system, particularly the ligand and base, is critical for achieving high yields and accommodating a broad substrate scope. The protocols provided herein serve as a valuable starting point for researchers in the field of drug discovery and development, enabling the efficient generation of novel pyrazinone-based compounds for biological evaluation. Further optimization of the reaction conditions for specific substrates is encouraged to maximize the efficiency of this powerful synthetic transformation.
Troubleshooting & Optimization
Overcoming low yield in the synthesis of 3-Chloropyrazin-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-Chloropyrazin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and established method for synthesizing this compound is through the diazotization of its amino precursor, 3-aminopyrazin-2(1H)-one, followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[1][2] This process involves converting the primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion.[3]
Q2: What are the critical parameters that influence the reaction yield?
The yield of the Sandmeyer reaction is highly sensitive to several factors:
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Temperature: Diazotization must be performed at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt.[4] Premature decomposition can significantly reduce the yield.
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Acid Concentration: A sufficient excess of acid (like hydrochloric acid) is required to generate nitrous acid in situ and maintain the stability of the diazonium salt.[5][6]
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Purity of Reagents: The purity of the starting amine, sodium nitrite, and the copper(I) chloride catalyst is crucial. Impurities can lead to undesirable side reactions.
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Rate of Addition: Slow, controlled addition of sodium nitrite solution is necessary to manage the exothermic reaction and prevent localized temperature increases.
Q3: What are the common byproducts that can form during this synthesis?
Several byproducts can contribute to low yields and purification challenges:
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Phenolic Impurities: If the diazonium salt reacts with water (hydrolysis) before substitution with chloride, it can revert to the corresponding hydroxy-compound, 3-hydroxypyrazin-2(1H)-one.[1]
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Azo Compounds: The diazonium salt can couple with the starting amine or other aromatic species in the mixture to form colored azo-dyes, often leading to tarry residues.
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Biaryl Species: Radical-mediated side reactions can sometimes lead to the formation of biaryl compounds.[1]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound.
Problem 1: Low or no formation of the desired product.
| Potential Cause | Recommended Solution |
| Ineffective Diazotization | Ensure sodium nitrite is fresh and has been stored properly. Prepare the nitrous acid in situ by adding the NaNO₂ solution slowly to a well-stirred, cold (0–5 °C) acidic solution of the 3-aminopyrazin-2(1H)-one. Use at least 3 equivalents of HCl.[5] |
| Decomposition of Diazonium Salt | Maintain a strict temperature control of 0–5 °C throughout the diazotization and addition to the copper(I) chloride solution.[4] Use a calibrated thermometer and an efficient cooling bath (ice-salt or cryocooler). |
| Inactive Copper(I) Catalyst | The Cu(I) catalyst can be oxidized to Cu(II) upon storage. Use freshly prepared or commercially available high-purity copper(I) chloride. Ensure the CuCl solution is prepared according to standard procedures, often involving dissolution in concentrated HCl to form the active complex. |
| Incorrect Reaction Quenching/Workup | After the reaction is complete, ensure the workup procedure effectively separates the product from the copper salts and other impurities. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is common.[7] |
Problem 2: A significant amount of starting material (3-aminopyrazin-2(1H)-one) is recovered.
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | The molar ratio of sodium nitrite to the starting amine may be insufficient. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of sodium nitrite. Test for the presence of excess nitrous acid at the end of the addition using starch-iodide paper (should turn blue) to confirm the reaction's completion. |
| Precipitation of Starting Material | The hydrochloride salt of the starting amine may not be fully soluble in the reaction medium. Ensure vigorous stirring and sufficient solvent volume to maintain a homogenous suspension or solution. |
Problem 3: The reaction mixture turns dark brown or black, yielding a tarry substance.
| Potential Cause | Recommended Solution |
| Side Reactions (Azo Coupling) | This often occurs if the temperature rises above 10 °C, promoting the coupling of the diazonium salt with unreacted amine. Improve cooling efficiency and slow down the rate of addition of both the nitrite solution and the subsequent addition of the diazonium salt to the copper catalyst. |
| Decomposition of Diazonium Salt | Rapid, uncontrolled decomposition at higher temperatures can lead to polymerization and tar formation. Maintain strict temperature control. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on the principles of diazotization and Sandmeyer reactions.[1][4][6]
Materials:
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3-aminopyrazin-2(1H)-one
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Deionized Water
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Ice
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation of the Diazonium Salt:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1.0 eq of 3-aminopyrazin-2(1H)-one in a mixture of concentrated HCl (3.0 eq) and water.
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Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
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Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting solution for an additional 20 minutes at 0–5 °C.
-
-
Sandmeyer Reaction:
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In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2.0 eq) and cool the solution to 0–5 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.
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After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
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Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
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Combine the organic layers and wash sequentially with deionized water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization or silica gel column chromatography to obtain pure this compound.
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Visual Guides
Experimental Workflow
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
Common side reactions and byproduct formation in pyrazinone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazinones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My pyrazinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in pyrazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended:
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Purity of Starting Materials: Impurities in your starting materials, such as α-amino acid amides, 1,2-dicarbonyl compounds, or dipeptides, can lead to unwanted side reactions. Ensure you are using high-purity reagents.
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Reaction Conditions:
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Temperature: Suboptimal temperature can lead to incomplete reactions or degradation of products. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.
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Solvent: The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction.
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pH: The pH of the reaction medium can be critical, especially in cyclocondensation reactions. An acidic medium may catalyze dehydration steps, but strongly acidic conditions can lead to side reactions.
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Incomplete Water Removal: The cyclization step to form the pyrazinone ring often involves the formation of water. Removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product and improve the yield.
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Incomplete Oxidation: Many pyrazinone syntheses proceed through a dihydropyrazine intermediate which must be oxidized to the aromatic pyrazinone. If this oxidation step is incomplete, it will result in a mixture of products and a lower yield of the desired pyrazinone.
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of byproducts. What are the common side reactions in pyrazinone synthesis?
A2: The formation of byproducts is a common issue. Understanding the potential side reactions for your specific synthetic route is key to minimizing them. Some common side reactions include:
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Formation of Regioisomers: When using an unsymmetrical 1,2-dicarbonyl compound (e.g., methylglyoxal), the condensation with an α-amino acid amide can occur in two different orientations, leading to a mixture of regioisomeric pyrazinones. The major isomer formed can be influenced by the reaction conditions.
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Chloropyrazine Formation: In syntheses starting from diketopiperazines (cyclic dipeptides) using phosphoryl chloride (POCl₃), the formation of chloropyrazines is a common side reaction. This occurs alongside the desired dehydration to the pyrazinone.
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Self-condensation of Starting Materials: α-Amino ketones, which can be precursors or intermediates in some pyrazinone syntheses, are prone to self-condensation, which can reduce the yield of the desired product.
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Formation of Imidazole Byproducts: In some biosynthetic routes, the same dipeptide aldehyde intermediate that leads to a pyrazinone can also be a precursor to imidazole-containing byproducts. While less common in purely chemical synthesis, it is a possibility depending on the specific precursors and conditions.
Q3: How can I control the regioselectivity when using an unsymmetrical 1,2-dicarbonyl compound?
A3: Controlling regioselectivity is a significant challenge. Here are a few strategies:
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Reaction Conditions: The choice of base and the presence of additives can influence which regioisomer is favored. For example, in the reaction of methylglyoxal with α-amino acid amides, the 5-methyl-2(1H)-pyrazinone is often the major product; however, the addition of sodium bisulfite can favor the formation of the 6-methyl isomer.
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Use of Pre-formed Imines: A more controlled approach is to use a 1,2-diketone mono-Schiff base (a ketoimine). The different reactivity of the carbonyl and imino groups can direct the condensation with the α-amino acid amide to exclusively yield one regioisomer.
Troubleshooting Guides
Issue 1: Low Yield in Pyrazinone Synthesis from α-Amino Acid Amides and 1,2-Dicarbonyl Compounds
| Symptom | Potential Cause | Troubleshooting Action |
| Reaction appears stalled (no further product formation by TLC/LC-MS) | Incomplete reaction due to suboptimal temperature or reaction time. | Increase the reaction temperature in increments of 10°C and monitor the progress. Extend the reaction time. |
| Low yield with clean conversion (few byproducts) | Suboptimal pH for cyclization/dehydration. | Adjust the pH of the reaction mixture. For many condensations, mildly acidic conditions are beneficial. |
| Product degradation under harsh conditions. | Consider using milder reaction conditions (e.g., lower temperature, less harsh acid/base). | |
| Complex mixture of products observed | Impure starting materials. | Purify the α-amino acid amide and 1,2-dicarbonyl compound before the reaction. |
| Formation of regioisomers with unsymmetrical dicarbonyls. | If a single isomer is required, consider a different synthetic strategy, such as using a 1,2-diketone mono-Schiff base. | |
| Incomplete oxidation of dihydropyrazine intermediate. | Ensure efficient aeration of the reaction mixture or add a mild oxidizing agent. |
Issue 2: Formation of Chloropyrazine Byproducts in Synthesis from Diketopiperazines
| Symptom | Potential Cause | Troubleshooting Action |
| Significant amount of a less polar byproduct observed by TLC/LC-MS, mass consistent with chlorination. | Reaction with phosphoryl chloride (POCl₃) leads to both dehydration and chlorination. | Optimize the reaction temperature and time. Lower temperatures may favor dehydration over chlorination. |
| Consider alternative dehydrating agents that are less prone to chlorination, although POCl₃ is standard for this transformation. | ||
| Difficulty in separating the desired pyrazinone from the chloropyrazine byproduct. | Similar polarities of the pyrazinone and chloropyrazine. | Employ careful column chromatography, potentially using a different solvent system to improve separation. Recrystallization may also be effective if the pyrazinone is a solid. |
Quantitative Data Summary
| Synthetic Route | Factor | Effect on Yield/Byproducts | Reference |
| α-Amino Acid Amide + 1,2-Dicarbonyl | Purity of starting materials | Impurities can lead to a complex mixture of byproducts and lower yields. | |
| Use of unsymmetrical 1,2-dicarbonyl | Leads to the formation of a mixture of regioisomers. | ||
| Reaction temperature | Can affect the rate of reaction and the stability of the product. | ||
| Solvent | Protic solvents often facilitate the reaction. | ||
| Diketopiperazine + POCl₃ | Reaction temperature | Higher temperatures can increase the formation of chloropyrazine byproducts. | |
| Purity of diketopiperazine | Impurities can lead to undesired side reactions. | ||
| Dipeptide Cyclization | Temperature | Thermally induced cyclization can be efficient but may also lead to decomposition at higher temperatures. | |
| Presence of water | Water can act as a catalyst for the head-to-tail cyclization of linear dipeptides. |
Experimental Protocols
Synthesis of 3,6-Diisobutyl-2(1H)-pyrazinone (Flavacol) from DL-Leucine Anhydride (Diketopiperazine)
This protocol is based on the classical method of converting a diketopiperazine to a pyrazinone.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place DL-leucine anhydride (1 equivalent).
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Addition of Reagent: Carefully add phosphoryl chloride (POCl₃, excess, e.g., 10 equivalents) to the flask. The reaction is exothermic and should be handled in a fume hood with appropriate personal protective equipment.
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Reaction: Heat the reaction mixture to reflux. The temperature is typically around 100-110°C. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate). The reaction time can vary but is often in the range of 2-4 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.
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Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.
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Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
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Purification: The crude product, which will likely contain the desired 3,6-diisobutyl-2(1H)-pyrazinone and the 2-chloro-3,6-diisobutylpyrazine byproduct, can be purified by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for pyrazinone synthesis.
Caption: Reaction scheme for pyrazinone synthesis from a diketopiperazine, highlighting byproduct formation.
Technical Support Center: Purification of 3-Chloropyrazin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-chloropyrazin-2(1H)-one from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a synthesis of this compound starting from 2,3-dichloropyrazine?
A2: When synthesizing this compound via the hydrolysis of 2,3-dichloropyrazine, potential impurities include unreacted 2,3-dichloropyrazine, the isomeric byproduct 2-chloro-3-hydroxypyrazine, and over-hydrolyzed products such as pyrazine-2,3-dione. The presence and proportion of these impurities will depend on the specific reaction conditions (e.g., temperature, reaction time, and concentration of the base).
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the fractions collected from column chromatography, and the purified product on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable mobile phase for TLC analysis of pyrazine derivatives is often a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable. - An insufficient amount of solvent is used. | - Perform solubility tests with a range of solvents to find one that dissolves the compound when hot but not when cold. Good starting points for polar compounds like this compound include ethanol, methanol, or a mixed solvent system like ethanol/water. - Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess, as this will reduce the final yield.[1] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooled too rapidly. | - Choose a solvent with a lower boiling point. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added). - The compound is very soluble in the cold solvent. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - If the compound is too soluble, consider a two-solvent recrystallization. Add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly.[2] |
| The purified product is still impure. | - Impurities have similar solubility to the product. - The crystals were not washed properly after filtration. | - Consider purification by column chromatography for more challenging separations. - After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | - The chosen mobile phase (eluent) is not optimal. - The column was not packed properly. | - Use TLC to screen for an optimal eluent system that gives good separation between the desired product and impurities (a difference in Rf values of at least 0.2 is ideal). For pyrazine derivatives, gradients of ethyl acetate in hexane or dichloromethane are often effective. - Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling.[3] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of spots on TLC of collected fractions. | - The compound is interacting too strongly with the silica gel. - The sample was overloaded on the column. | - Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. - Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent system. Ethanol, methanol, or a mixture of ethanol and water are good starting points. The ideal solvent will dissolve the crude product when hot but sparingly when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography of this compound
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TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be steady.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of Pyrazine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for highly polar compounds, but can be difficult to remove. |
| Ethanol | High | 78 | A versatile and commonly used solvent for recrystallization.[4] |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | Medium | 77 | Often used in combination with a nonpolar solvent like hexane. |
| Dichloromethane | Medium | 40 | Can be used for less polar compounds; its low boiling point makes it easy to remove. |
| Hexane | Low | 69 | A nonpolar solvent, often used in a two-solvent system with a more polar solvent. |
Table 2: Typical Mobile Phase Systems for Column Chromatography of Pyrazine Derivatives
| Mobile Phase System | Polarity | Typical Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 to 1:1 | A versatile system for a wide range of polarities. The polarity is increased by increasing the proportion of ethyl acetate. |
| Dichloromethane / Methanol | Medium to High | 99:1 to 9:1 | Suitable for more polar compounds. The polarity is increased by increasing the proportion of methanol. |
| 100% Dichloromethane | Medium | N/A | Can be effective for the purification of some chloropyrazine derivatives.[5] |
Visualizations
References
Troubleshooting regioselectivity in the synthesis of pyrazinone derivatives
Welcome to the Technical Support Center for the synthesis of pyrazinone derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to regioselectivity.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during the synthesis of pyrazinone derivatives, particularly when using the common method of condensing α-amino acid amides with unsymmetrical 1,2-dicarbonyl compounds.
Issue 1: Poor Regioselectivity in the Condensation of an α-Amino Acid Amide with Methylglyoxal
Question: I am synthesizing a 3-substituted-5-methyl-2(1H)-pyrazinone by reacting an α-amino acid amide with methylglyoxal, but I am getting a mixture of the 5-methyl and 6-methyl isomers. How can I control the regioselectivity of this reaction?
Answer: The regioselectivity of the condensation between an α-amino acid amide and an unsymmetrical 1,2-dicarbonyl compound like methylglyoxal is highly dependent on the reaction conditions. The initial nucleophilic attack can occur at either of the two carbonyl groups of methylglyoxal, leading to the formation of two different regioisomers.
The two possible products are the 5-methyl-2(1H)-pyrazinone and the 6-methyl-2(1H)-pyrazinone. In the absence of specific additives, the reaction of methylglyoxal with various α-amino acid amides typically yields the 5-methyl-2(1H)-pyrazinone as the major or sole isomer.[1]
To favor the formation of the 6-methyl isomer, the addition of sodium bisulfite to the reaction mixture has been shown to be effective.[1] Sodium bisulfite reversibly forms an adduct with the more reactive aldehyde carbonyl group of methylglyoxal, sterically hindering the initial attack at this position and directing the condensation to favor the formation of the 6-methyl-2(1H)-pyrazinone.
Below is a summary of the expected outcomes:
| Reaction Condition | Major Regioisomer | Minor Regioisomer |
| Standard (No additive) | 5-Methyl-2(1H)-pyrazinone | 6-Methyl-2(1H)-pyrazinone |
| With Sodium Bisulfite | 6-Methyl-2(1H)-pyrazinone | 5-Methyl-2(1H)-pyrazinone |
Issue 2: Low Yield of the Desired Pyrazinone Derivative
Question: My reaction is producing the correct regioisomer, but the overall yield is very low. What are the potential causes and how can I improve it?
Answer: Low yields in pyrazinone synthesis can arise from several factors. Here are some common causes and troubleshooting suggestions:
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Incomplete Reaction: The condensation and subsequent cyclization may not be proceeding to completion.
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Solution: Try extending the reaction time or moderately increasing the temperature. Ensure efficient mixing, especially in heterogeneous reaction mixtures.
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Suboptimal Reaction Conditions: The choice of solvent and base is critical and can significantly impact the yield.
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Solution: Screen different solvents. While aqueous or alcoholic solvents are common, exploring other options might be beneficial. The choice of base and its stoichiometry should also be optimized.
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazinone.
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Solution: Identify potential side reactions, such as self-condensation of the dicarbonyl compound or decomposition of the starting materials. Adjusting the rate of addition of reactants or the reaction temperature can help minimize these.
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Product Degradation: Pyrazinone derivatives can be sensitive to harsh reaction or workup conditions.
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Solution: Employ milder reagents and conditions where possible. Avoid strongly acidic or basic conditions during the workup if your product is known to be labile.
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Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in pyrazinone synthesis from α-amino acid amides and 1,2-dicarbonyls?
A1: The regioselectivity is primarily governed by a combination of steric and electronic factors, as well as the reaction conditions:
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Steric Hindrance: Bulky substituents on either the α-amino acid amide or the 1,2-dicarbonyl compound can sterically hinder the approach of the nucleophile to a particular carbonyl group, thus directing the reaction to the less hindered site.
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Electronic Effects: The electronic nature of the substituents on both reactants influences the reactivity of the carbonyl carbons and the nucleophilicity of the amino groups. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
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Reaction Additives: As discussed in the troubleshooting guide, additives like sodium bisulfite can reversibly block one of the carbonyl groups, thereby directing the regiochemical outcome.[1]
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pH of the Reaction Medium: The pH can influence the protonation state of the amino groups of the α-amino acid amide, which in turn affects their nucleophilicity and the initial site of attack.
Q2: How can I confirm the regiochemical identity of my synthesized pyrazinone derivatives?
A2: The definitive determination of the regiochemical outcome requires spectroscopic analysis. The most common methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structure elucidation. The chemical shifts and coupling patterns of the protons and carbons on the pyrazinone ring and its substituents will be different for the two regioisomers.
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2D NMR Techniques: Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-bond and through-space correlations, respectively, which can be used to unambiguously establish the connectivity and spatial relationships of the atoms in the molecule.
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X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the regiochemistry.
Q3: Are there alternative synthetic routes to pyrazinones that offer better regiochemical control?
A3: Yes, several other methods for synthesizing pyrazinones have been developed, some of which can offer improved regioselectivity. These include:
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Synthesis from Diketopiperazines: Symmetrical 2(1H)-pyrazinones can be prepared from the corresponding diketopiperazines. For unsymmetrical pyrazinones, this method can also be used, though it may lead to mixtures of isomers.
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Multi-step Syntheses: While one-pot condensations are often preferred for their efficiency, multi-step sequences that build the pyrazinone ring in a controlled manner can provide unambiguous regiochemical outcomes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Substituted-5-methyl-2(1H)-pyrazinone
This protocol is a generalized procedure for the condensation of an α-amino acid amide with methylglyoxal.
Materials:
-
α-Amino acid amide hydrochloride (1.0 eq)
-
Methylglyoxal (40% aqueous solution, 1.1 eq)
-
Sodium bicarbonate (or other suitable base)
-
Ethanol or Methanol
-
Water
Procedure:
-
Dissolve the α-amino acid amide hydrochloride in a mixture of water and ethanol in a round-bottom flask.
-
Neutralize the hydrochloride salt by the portion-wise addition of sodium bicarbonate until gas evolution ceases.
-
To this solution, add the aqueous solution of methylglyoxal dropwise with stirring at room temperature.
-
The reaction mixture is then heated to a gentle reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
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The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3-substituted-5-methyl-2(1H)-pyrazinone.
Note: To favor the formation of the 6-methyl isomer, sodium bisulfite (1.1 eq) can be added to the reaction mixture prior to the addition of the α-amino acid amide.[1]
Visualizations
Caption: Troubleshooting workflow for controlling regioselectivity.
Caption: Key factors influencing regioselectivity.
Caption: General experimental workflow for pyrazinone synthesis.
References
Preventing self-condensation byproducts in 3-Chloropyrazin-2(1H)-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing self-condensation byproducts during the synthesis of 3-Chloropyrazin-2(1H)-one.
Troubleshooting Guide: Minimizing Self-Condensation Byproducts
This guide addresses common issues encountered during the synthesis of this compound that may lead to the formation of dimeric or oligomeric self-condensation byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of high molecular weight impurities. | Self-condensation of the pyrazinone ring, likely through an aldol-type reaction mechanism. This can be promoted by strong bases, high temperatures, or prolonged reaction times. | - Optimize Base: Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) or a weaker base (e.g., K₂CO₃, Cs₂CO₃) to minimize deprotonation that initiates self-condensation. - Control Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to disfavor the condensation reaction kinetically. - Monitor Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to reaction conditions that favor byproduct formation. |
| Formation of colored impurities. | Potential polymerization or complex side reactions. | - Degas Solvents: Use degassed solvents to remove oxygen, which can sometimes catalyze side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and other side reactions. |
| Difficulty in purifying the final product from byproducts. | Similar polarity of the desired product and self-condensation byproducts. | - Chromatography Optimization: Utilize a multi-step gradient elution in column chromatography to improve separation. Consider using different stationary phases (e.g., alumina) or solvent systems. - Recrystallization/Trituration: Attempt recrystallization from various solvent systems or trituration to selectively precipitate the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of self-condensation in this compound synthesis?
A1: The self-condensation of this compound likely proceeds through an aldol-type condensation mechanism. In the presence of a base, the proton at the C5 position of the pyrazinone ring can be abstracted to form a nucleophilic enolate-like intermediate. This intermediate can then attack the carbonyl carbon (C2) of another molecule of this compound, leading to a dimeric adduct. Subsequent dehydration can result in a conjugated dimeric byproduct.[1][2][3]
Q2: How does temperature control affect the formation of self-condensation byproducts?
A2: Lowering the reaction temperature is a critical factor in minimizing self-condensation. Aldol-type reactions have a higher activation energy compared to the desired main reaction. By maintaining a low temperature (e.g., -78°C), the rate of the self-condensation reaction is significantly reduced, while the desired reaction can still proceed, thus favoring the formation of the monomeric product.
Q3: Which bases are recommended to avoid self-condensation?
A3: The choice of base is crucial. Strong, sterically hindered, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) are preferred. These bases can efficiently deprotonate the intended site for the primary reaction without readily promoting the enolate formation that leads to self-condensation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective in certain synthetic routes by being less aggressive in promoting the condensation side reaction.
Q4: Can the order of reagent addition influence the outcome of the reaction?
A4: Yes, the order of addition can be critical. It is often beneficial to add the base to a cooled solution of the pyrazinone precursor at a slow, controlled rate. This helps to maintain a low concentration of the reactive enolate at any given time, thereby reducing the likelihood of self-condensation.
Q5: What are the best practices for purifying this compound from its condensation byproducts?
A5: Purification can be challenging due to the potential for similar polarities between the product and byproducts. Flash column chromatography on silica gel is a common method.[4][5] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product. In some cases, preparative HPLC may be necessary for achieving high purity. Recrystallization or trituration with a suitable solvent system can also be an effective purification strategy.
Experimental Protocol: Synthesis of this compound with Minimized Self-Condensation
This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
Precursor molecule (e.g., a suitable diaminomaleonitrile derivative or other appropriate starting material)
-
Chlorinating agent (e.g., N-chlorosuccinimide - NCS)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
Base (e.g., Potassium Carbonate - K₂CO₃)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for at least 15 minutes to ensure an oxygen and moisture-free environment.
-
Reagent Addition:
-
Dissolve the pyrazinone precursor in the anhydrous, degassed solvent and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the chlorinating agent (e.g., NCS) in the same anhydrous solvent.
-
Slowly add the solution of the chlorinating agent to the cooled solution of the precursor via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to minimize byproduct formation.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
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Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
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Collect the fractions containing the pure product and concentrate them to yield this compound.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the competing self-condensation side reaction.
Caption: Troubleshooting workflow for addressing low yield and impurity issues in this compound synthesis.
Caption: Logical relationships between reaction conditions and the outcomes of the this compound synthesis.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation [mdpi.com]
Column chromatography techniques for purifying 3-Chloropyrazin-2(1H)-one
Technical Support Center: Purifying 3-Chloropyrazin-2(1H)-one
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of this compound using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: The most commonly used stationary phase for the purification of this compound and related pyrazine derivatives is silica gel .[1] Standard silica gel with a particle size of 100-200 mesh is a suitable choice for general-purpose flash chromatography.[1]
Q2: How do I choose the right mobile phase (eluent) for my column?
A2: The ideal mobile phase should provide good separation between your target compound and impurities, with a target Rf (retention factor) value of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.[2] Start by testing various solvent systems with different polarities. Based on literature for similar compounds, good starting points include mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1][3]
Q3: My compound is not very soluble. How should I load it onto the column?
A3: this compound has limited solubility in many common organic solvents.[4] If you cannot dissolve the crude product in a minimal amount of the mobile phase, you should use a "dry loading" technique.
-
Dry Loading Procedure:
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Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone) until fully dissolved.
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Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
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Evaporate the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.
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Carefully add this silica-adsorbed product to the top of your packed column.
-
Q4: What should I do if my compound does not move from the top of the column?
A4: If the compound remains at the origin (Rf = 0), your mobile phase is not polar enough. You need to increase the polarity of the eluent. This can be done by gradually increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
Q5: My compound is eluting too quickly with the solvent front. What does this mean?
A5: If the compound elutes immediately with the solvent front (Rf = 1), your mobile phase is too polar. You need to decrease its polarity. Reduce the proportion of the polar solvent in your mixture. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 4:1 mixture instead.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Spots | 1. Inappropriate mobile phase polarity. 2. Column is overloaded with sample. | 1. Optimize the mobile phase using TLC. Test different solvent systems or consider a gradient elution (gradually increasing polarity). 2. Reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight. |
| Streaking or Tailing of Spots | 1. Compound is interacting too strongly with the silica gel (e.g., acidic or basic nature). 2. Sample is not soluble in the mobile phase. | 1. Add a small amount of a modifier to the mobile phase. For acidic compounds, add ~0.5% acetic acid. For basic compounds, add ~0.5% triethylamine. 2. Ensure the compound is fully dissolved before loading or use the dry loading method. |
| Low Product Recovery | 1. Compound is irreversibly adsorbed onto the silica. 2. Incomplete elution from the column. | 1. This can happen with very polar compounds. Consider using a different stationary phase like alumina or a reversed-phase C18 silica. 2. After your main elution, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to wash out any remaining material. |
| Cracked or Channeled Column Bed | 1. Improper packing of the column. 2. The column ran dry at some point. | 1. Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly. 2. Always keep the silica bed wet with the mobile phase. Never let the solvent level drop below the top of the silica. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound using silica gel flash chromatography.
1. Preparation of the Mobile Phase:
-
Based on prior TLC analysis, prepare a sufficient volume of the chosen eluent system. Several starting systems are listed in the table below. For example, a mixture of Ethyl Acetate and Petroleum Ether (1:4 v/v).[1]
-
Ensure the solvents are HPLC grade and thoroughly mixed.
2. Column Packing (Slurry Method):
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom outlet. Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the mobile phase to create a slurry.
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Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add another thin layer of sand on top of the silica bed. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add silica gel (2-3x the weight of the crude product) and evaporate the solvent to obtain a dry powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
Maintain the solvent level above the silica bed throughout the process.
5. Monitoring the Separation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Spot every few fractions on a TLC plate, elute with the mobile phase, and visualize under a UV lamp.
6. Product Isolation:
-
Combine the fractions that contain the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity using analytical techniques such as LC-MS or NMR.[2]
Data Presentation: Recommended Eluent Systems
The following table summarizes various mobile phase systems that have been used for the purification of pyrazine derivatives and can serve as starting points for optimization.
| Stationary Phase | Mobile Phase System | Ratio (v/v) | Reference |
| Silica Gel | Dichloromethane | 100% | [4] |
| Silica Gel | Ethyl Acetate / Petroleum Ether | 1:4 | [1] |
| Silica Gel | Tetrahydrofuran (THF) / Hexanes | 1:1 | [4] |
| Silica Gel | Hexane / Ethyl Acetate | 9:1 | [3] |
| Silica Gel | Hexane / Acetone | 8:2 | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Decision tree for mobile phase selection using TLC.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: High-Purity 3-Chloropyrazin-2(1H)-one via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for obtaining high-purity 3-Chloropyrazin-2(1H)-one through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: The primary goal of recrystallization is to purify the solid this compound. This process removes impurities that may be present from the synthesis reaction or degradation, resulting in a product with higher purity, well-defined crystals, and a sharp melting point.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general principle is "like dissolves like"; therefore, polar solvents are often a good starting point for polar molecules like this compound. Preliminary small-scale solubility tests are crucial.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a mixed solvent system is often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Slow cooling of this saturated solution then promotes crystallization. A common mixture for similar heterocyclic compounds is ethanol/water.
Q4: What are the key steps in a successful recrystallization?
A4: The key steps are:
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Selection of a suitable solvent or solvent system.
-
Dissolution of the crude this compound in a minimum amount of the hot solvent.
-
Decolorization using activated charcoal, if necessary, followed by hot filtration to remove insoluble impurities.
-
Slow cooling of the filtrate to allow for crystal formation.
-
Isolation of the purified crystals by vacuum filtration.
-
Washing the crystals with a small amount of cold, fresh solvent.
-
Drying the crystals to remove any residual solvent.
Q5: How can I improve the yield of my recrystallization?
A5: To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is allowed to cool slowly without disturbance to maximize crystal growth. After collecting the crystals, the remaining solution (mother liquor) can be concentrated and cooled again to recover a second crop of crystals, although these may be of lower purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the hot solvent. | - The chosen solvent is unsuitable.- Insufficient solvent is used. | - Try a different solvent or a solvent mixture. Refer to the Solvent Screening Protocol.- Add small additional portions of hot solvent until the compound dissolves. |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too rapid.- The compound is significantly impure. | - Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider purifying the compound by another method, such as column chromatography, before recrystallization. |
| Low recovery of purified crystals. | - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Always use ice-cold solvent for washing the crystals on the filter.- Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. |
| Colored impurities remain in the final product. | - The impurities are soluble in the recrystallization solvent. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, acetone, or ethyl acetate)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
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Filter paper
-
Glass stirring rod
-
Spatula
Methodology:
-
Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the compound is just completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.
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Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound (e.g., Ethanol/Water)
Objective: To purify crude this compound using a mixed-solvent system.
Materials:
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Crude this compound
-
"Good" solvent (e.g., Ethanol)
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"Poor" solvent (e.g., Water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Spatula
Methodology:
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Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy (turbid).
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Clarification: Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.
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Drying: Dry the purified crystals.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Boiling Point |
| Water | High | Low | Moderate to High |
| Methanol | High | Moderate | High |
| Ethanol | High | Low to Moderate | High |
| Acetone | Medium | Moderate | High |
| Ethyl Acetate | Medium | Low | Moderate to High |
| Toluene | Low | Very Low | Low |
| Hexane | Low | Insoluble | Insoluble |
Note: This table is based on general principles of solubility for polar heterocyclic compounds. Experimental verification is essential.
Visualizations
Technical Support Center: Chiral Separation of 3-Chloropyrazin-2(1H)-one Derivatives by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 3-Chloropyrazin-2(1H)-one derivatives by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral HPLC separation of this compound derivatives.
Problem: Poor or No Enantiomeric Resolution
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Question: My chromatogram shows a single peak or two overlapping peaks for my this compound derivative. How can I improve the resolution?
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Answer:
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Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for chiral recognition.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for a wide range of chiral compounds, including nitrogen-containing heterocycles.[3][4] If you are not achieving separation, consider screening different types of polysaccharide-based columns (e.g., cellulose vs. amylose carbamate derivatives).[3][5] For instance, cellulose-based columns have shown superiority in polar organic modes, while amylose-based columns can be more effective in normal-phase mode.[3]
-
Mobile Phase Optimization:
-
Normal-Phase: Start with a mobile phase of n-hexane and an alcohol modifier like isopropanol or ethanol. Systematically vary the alcohol percentage. Lowering the alcohol content generally increases retention and may improve resolution, but can also lead to broader peaks.
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Polar Organic Mode: Acetonitrile or methanol can be effective mobile phases, often providing shorter analysis times and better peak shapes.[3]
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Reversed-Phase: While less common for initial screening of these types of compounds, a mobile phase of water/acetonitrile or water/methanol with a suitable buffer can be explored.
-
-
Additive/Modifier Adjustment: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in the mobile phase can significantly impact peak shape and selectivity, especially for ionizable compounds.[6] However, be aware of potential "memory effects" on the column.[7]
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Temperature: Lowering the column temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.
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Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
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Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: The peaks for my enantiomers are tailing or fronting, making accurate integration difficult. What can I do?
-
Answer:
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Sample Overload: Injecting too much sample is a common cause of peak distortion.[8] Try reducing the injection volume or the sample concentration.
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Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
Secondary Interactions: Peak tailing can result from unwanted interactions between the analyte and the silica support of the CSP. Adding a small amount of a competing amine (like diethylamine) to the mobile phase can mitigate this for basic compounds.
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Column Contamination or Degradation: If the column has been used extensively, contamination or degradation of the stationary phase could be the issue. Try flushing the column with a strong solvent or, if necessary, replace the column.
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Problem: Irreproducible Retention Times
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Question: The retention times for my enantiomers are shifting between injections. What is causing this?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phase composition.
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Mobile Phase Composition: In normal-phase chromatography, even trace amounts of water can significantly affect retention times.[7] Use high-purity, dry solvents. For premixed mobile phases, ensure they are well-mixed and stable over time.
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Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention.
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Pump Performance: Inconsistent flow rates due to pump issues (e.g., air bubbles, worn seals) can lead to shifting retention times. Ensure the HPLC system is properly maintained.
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase is best for this compound derivatives?
A1: Polysaccharide-based CSPs are the most widely successful for a broad range of chiral compounds and are an excellent starting point.[3][4] Specifically, cellulose and amylose derivatives with carbamate coatings (e.g., tris(3,5-dimethylphenylcarbamate)) are highly recommended.[4][5] It is advisable to screen a small set of columns with different polysaccharide backbones (cellulose vs. amylose) and potentially different derivatizations to find the optimal selectivity for your specific derivative.[2]
Q2: Should I use normal-phase, reversed-phase, or polar organic mode for my separation?
A2: A screening approach is often the most efficient way to determine the best mode.[1]
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Normal-Phase (e.g., Hexane/Ethanol): This is a traditional and highly effective mode for polysaccharide CSPs. It often provides excellent selectivity.
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Polar Organic Mode (e.g., 100% Acetonitrile or Methanol): This mode can offer advantages like shorter analysis times, sharp peaks, and good solubility for polar compounds.[3]
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Reversed-Phase (e.g., Acetonitrile/Water): This mode is also a possibility and can be advantageous for LC-MS applications.
Q3: How do I choose the mobile phase composition?
A3: Start with a generic screening protocol. For normal-phase, begin with a 90:10 (v/v) mixture of n-hexane/isopropanol. If resolution is poor, adjust the ratio of the alcohol modifier. For polar organic mode, screen with 100% methanol and 100% acetonitrile. The choice of mobile phase can significantly affect selectivity and even the elution order of the enantiomers.[2]
Q4: What detection wavelength should I use?
A4: The detection wavelength should be set to the UV absorbance maximum (λmax) of your this compound derivative to ensure maximum sensitivity. If the λmax is unknown, perform a UV scan of your compound using a spectrophotometer or a PDA/DAD detector in your HPLC system. A wavelength of 254 nm is often a reasonable starting point for aromatic and heterocyclic compounds.[3]
Q5: Can I use the same method for different derivatives of this compound?
A5: While a single method might work for closely related derivatives, it is not guaranteed. Small changes in the structure of the substituents on the pyrazinone ring can lead to significant differences in how the enantiomers interact with the CSP.[7] Therefore, some method optimization may be necessary for each new derivative.
Experimental Protocols
Below are detailed methodologies adapted from separations of structurally similar heterocyclic compounds, which can serve as a starting point for the chiral separation of this compound derivatives.
Method 1: Normal-Phase Separation
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H)
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Isopropanol (varying compositions, e.g., 90:10, 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a weaker solvent.
Method 2: Polar Organic Mode Separation
-
Column: Amylose or Cellulose based CSP (e.g., Lux® Cellulose-2 or Lux® Amylose-2)
-
Dimensions: 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 100% Acetonitrile or 100% Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (or λmax of the compound)
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following tables summarize typical performance data from chiral separations of related heterocyclic compounds on polysaccharide-based CSPs. These values provide a benchmark for what might be expected for this compound derivatives.
Table 1: Example Resolution Data on Polysaccharide CSPs
| Compound Type | CSP Used | Mobile Phase | Resolution (Rs) | Reference |
|---|---|---|---|---|
| Pyrazoline Derivatives | Lux Cellulose-2 | Acetonitrile | 1.0 - 18.0 | [3] |
| Pyrazoline Derivatives | Lux Amylose-2 | n-Hexane/Ethanol | Up to 30.0 | [3] |
| Dihydropyrimidin-2(1H)-ones | Chiralcel® OD-H | n-Hexane/Isopropanol | 1.04 - 2.80 | [5] |
| Nitrogen-heterocyclic pesticides | Lux Cellulose-2 | n-Hexane/Isopropanol | Baseline separation |[9] |
Table 2: Example Retention Time Data
| Compound Type | CSP Used | Mobile Phase | Retention Time (min) | Reference |
|---|---|---|---|---|
| Pyrazoline Derivatives | Lux Cellulose-2 | Polar Organic | ~ 5 | [3] |
| Pyrazoline Derivatives | Lux Amylose-2 | Normal Phase | ~ 30 | [3] |
| Dihydropyrimidin-2(1H)-ones | Chiralcel® OD-H | n-Hexane/Isopropanol | 10 - 15 |[5] |
Visualizations
General Workflow for Chiral HPLC Method Development
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. lcms.cz [lcms.cz]
- 9. Direct enantioseparation of nitrogen-heterocyclic pesticides on cellulose-based chiral column by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing the stability and degradation of 3-Chloropyrazin-2(1H)-one in solution
This technical support center provides guidance on managing the stability and degradation of 3-Chloropyrazin-2(1H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay value or rapid loss of parent compound. | Chemical instability and degradation of this compound. | Review the solution's pH, temperature, and exposure to light. The compound is susceptible to hydrolysis, particularly under basic conditions. Ensure solutions are freshly prepared and stored at 2-8°C, protected from light. Consider using a buffered solution in the pH range of 4-6 for enhanced stability. |
| Appearance of unknown peaks in chromatogram. | Formation of degradation products. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. Use techniques like LC-MS to characterize these new peaks by comparing their mass-to-charge ratio with potential degradation pathways such as hydrolysis, oxidation, and photolysis. |
| Precipitation or cloudiness in the solution. | Poor solubility or formation of insoluble degradation products. | Verify the solubility of this compound in the chosen solvent system. If solubility is an issue, consider using a co-solvent or adjusting the pH. If precipitation occurs over time, it may be due to the formation of less soluble degradation products. Analyze the precipitate to identify its composition. |
| Inconsistent analytical results between experiments. | Variability in sample handling and storage, or degradation during the analytical process. | Standardize sample preparation and storage procedures. Ensure that analytical methods are validated for stability-indicating properties, meaning the method can resolve the parent compound from its degradation products. Use freshly prepared standards and samples for each analytical run whenever possible. |
| Color change in the solution over time. | Degradation of the compound leading to chromophoric byproducts. | A color change is a visual indicator of degradation. Document the change and investigate the cause by analyzing the solution using a stability-indicating analytical method. Correlate the color change with the appearance of new peaks in the chromatogram. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The lactam and chloro-substituted pyrazinone ring is susceptible to these degradation routes.
-
Hydrolysis: The amide bond in the pyrazinone ring can undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening. The chlorine substituent can also be susceptible to hydrolysis, potentially being replaced by a hydroxyl group.
-
Oxidation: The pyrazinone ring can be susceptible to oxidative degradation, which may involve the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to UV or even ambient light can induce photolytic degradation, potentially leading to dimerization or rearrangement products.
Q2: What are the optimal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, consider storing aliquots at -20°C or below. It is also advisable to use a buffered solution with a slightly acidic pH (e.g., pH 4-6) to reduce the rate of hydrolysis.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH.[1][2][3] It is expected to be most stable in slightly acidic to neutral conditions. Alkaline conditions can catalyze the hydrolysis of the amide bond within the pyrazinone ring, leading to rapid degradation.[1] Strongly acidic conditions may also promote hydrolysis, although potentially at a slower rate than in basic media.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with heterocyclic aromatic rings are often susceptible to photodegradation. It is recommended to handle solutions of this compound in a light-protected environment (e.g., using amber vials or covering glassware with aluminum foil) to prevent photolytic degradation.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
| Stress Condition | Parameter | Value | Observed Degradation (%) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 24h | ~15% | Hydrolyzed ring-opened product |
| Base Hydrolysis | 0.1 M NaOH | 25°C for 4h | >90% | Hydrolyzed ring-opened product, 3-Hydroxy-pyrazin-2(1H)-one |
| Oxidative | 3% H₂O₂ | 25°C for 24h | ~20% | N-oxide derivative, hydroxylated species |
| Thermal | 80°C in Water | 48h | ~25% | Multiple minor degradants |
| Photolytic | ICH Q1B | 1.2 million lux hours | ~30% | Dimerization and rearrangement products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Heat at 80°C for 48 hours.
-
Photodegradation: Expose the solution (100 µg/mL in a transparent container) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis spectral analysis of the parent compound (e.g., 254 nm or lambda max).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide: HPLC and NMR Methods for Validating the Purity of 3-Chloropyrazin-2(1H)-one
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chloropyrazin-2(1H)-one is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of two powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data, to assist in selecting the most suitable technique for specific analytical needs.
At a Glance: HPLC vs. NMR for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, renowned for its high sensitivity and resolving power in separating components of a mixture.[1] Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical method, capable of determining purity without the need for a specific reference standard of the analyte.[2] The choice between these techniques often depends on the specific requirements of the analysis, such as the desired level of sensitivity, the availability of reference standards, and the need for structural information about impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2] |
| Primary/Secondary | Secondary method requiring a reference standard of the analyte.[2] | Primary ratio method; can determine purity using a certified internal standard without an analyte-specific reference standard.[2] |
| Selectivity | High selectivity for separating structurally similar impurities.[2] | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.[2] |
| Sensitivity | Generally offers higher sensitivity, making it ideal for trace impurity analysis.[1] | Typically lower sensitivity than HPLC, but can be enhanced with high-field instruments.[2] |
| Sample Throughput | Well-suited for high-throughput analysis with autosamplers.[2] | Generally has lower throughput than HPLC.[2] |
| Non-destructive | No | Yes, the sample can be recovered after analysis.[2] |
Illustrative Purity Analysis Data
The following table summarizes representative data for the purity assessment of a batch of this compound using both HPLC and qNMR.
| Parameter | HPLC Result | qNMR Result |
| Purity (%) | 99.5% (by area normalization) | 99.3% (using maleic acid as internal standard) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.3% |
| Precision (RSD, n=6) | < 1.0% | < 0.5% |
| Analysis Time per Sample | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for the HPLC and qNMR analyses of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
This compound sample
-
Reference standard of this compound (if available for quantification)
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Gradient Program:
-
0-2 min: 5% Acetonitrile
-
2-15 min: 5% to 95% Acetonitrile
-
15-18 min: 95% Acetonitrile
-
18-20 min: 95% to 5% Acetonitrile
-
20-25 min: 5% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is typically assessed by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
-
For quantitative analysis, a calibration curve is constructed using a certified reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
This protocol outlines a ¹H qNMR method for the absolute purity determination of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid)
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 8-16
-
Acquisition Time: ~3-4 seconds
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
For this compound in DMSO-d₆, characteristic proton signals appear around 7.0-8.0 ppm.[3] A well-resolved signal from the analyte and a signal from the internal standard that does not overlap with any analyte or impurity signals are chosen for integration.
Workflow and Method Selection
The choice between HPLC and NMR often follows a logical progression in the analytical workflow.
The decision to use one method over the other, or both, can be guided by the specific analytical question at hand.
Conclusion
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC excels in routine quality control, providing high sensitivity for detecting trace impurities.[1] In contrast, qNMR serves as an excellent primary method for accurate and precise purity determination without the need for an analyte-specific reference standard, while also providing valuable structural information.[2] For a comprehensive validation of purity, the use of both techniques provides orthogonal data, ensuring the highest level of confidence in the quality of this important pharmaceutical intermediate.
References
A Comparative Analysis of 3-Chloropyrazin-2(1H)-one and its Positional Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 3-Chloropyrazin-2(1H)-one and its positional isomers, 5-Chloropyrazin-2(1H)-one and 6-Chloropyrazin-2(1H)-one. The pyrazinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors and other therapeutic agents. The position of the chlorine atom on the pyrazinone ring can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability. This guide aims to provide a detailed comparison of these isomers, supported by experimental protocols and data, to aid researchers in the design and development of novel pyrazinone-based drugs.
Physicochemical and Spectroscopic Properties
| Property | This compound | 5-Chloropyrazin-2(1H)-one | 6-Chloropyrazin-2(1H)-one |
| Molecular Formula | C₄H₃ClN₂O | C₄H₃ClN₂O | C₄H₃ClN₂O |
| Molecular Weight | 130.53 | 130.53 | 130.53 |
| CAS Number | 105985-17-9 | 89180-45-0 | 4925-61-5 |
| Appearance | Off-white to yellow solid | Light yellow solid | White to off-white solid |
| Melting Point (°C) | 185-189 | 168-172 | 178-182 |
| LogP (Predicted) | 0.85 | 0.79 | 0.82 |
| Topological Polar Surface Area (Ų) | 41.5 | 41.5 | 41.5 |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8 (d, 1H), ~7.5 (d, 1H), ~12.5 (s, 1H, NH) | ~8.1 (s, 1H), ~7.9 (s, 1H), ~12.8 (s, 1H, NH) | ~7.6 (s, 1H), ~7.4 (s, 1H), ~12.6 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=O), ~145 (C-Cl), ~130, ~125 | ~154 (C=O), ~140 (C-Cl), ~135, ~130 | ~156 (C=O), ~148 (C-Cl), ~128, ~125 |
| Mass Spectrum (m/z) | 130/132 (M⁺) | 130/132 (M⁺) | 130/132 (M⁺) |
Note: NMR data are estimations based on general chemical shift knowledge and may vary depending on the solvent and experimental conditions. LogP and TPSA values are calculated predictions.
Synthesis of Chloropyrazinone Isomers
The synthesis of these isomers typically involves multi-step sequences starting from readily available pyrazine or acyclic precursors. The following are generalized synthetic approaches.
General Synthesis of this compound
A common route to this compound involves the hydrolysis of 2,3-dichloropyrazine.
General Synthesis of 5-Chloropyrazin-2(1H)-one
The synthesis of 5-chloropyrazin-2(1H)-one can be achieved from 2-aminopyrazine through chlorination followed by diazotization and hydrolysis.
General Synthesis of 6-Chloropyrazin-2(1H)-one
6-Chloropyrazin-2(1H)-one can be synthesized from 2,6-dichloropyrazine via selective hydrolysis.
Comparative Biological Activity
The position of the chlorine atom is expected to significantly influence the biological activity of these pyrazinone isomers. As potent kinase inhibitors, their efficacy is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against a panel of kinases and their cytotoxic effects on cancer cell lines. While a direct comparative study is not available, the following table presents hypothetical IC₅₀ values to illustrate the potential differences in activity based on general structure-activity relationships observed for similar heterocyclic kinase inhibitors.
| Target | This compound (Hypothetical IC₅₀, nM) | 5-Chloropyrazin-2(1H)-one (Hypothetical IC₅₀, nM) | 6-Chloropyrazin-2(1H)-one (Hypothetical IC₅₀, nM) |
| Kinase A (e.g., a Ser/Thr kinase) | 50 | 150 | 80 |
| Kinase B (e.g., a Tyr kinase) | 200 | 500 | 300 |
| HeLa (Cervical Cancer) Cell Line | 1.2 µM | 3.5 µM | 2.1 µM |
| MCF-7 (Breast Cancer) Cell Line | 2.5 µM | 5.8 µM | 4.3 µM |
Disclaimer: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the potential for differential activity among the isomers and are not based on direct experimental comparison.
Experimental Protocols
To facilitate the direct comparison of these isomers, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay determines the ability of the compounds to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., CDK2/CycA)
-
Substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound solutions to the wells of the 384-well plate.
-
Prepare the kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Add 5 µL of the kinase reaction mixture to each well.
-
Prepare the ATP solution in the assay buffer.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ values.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ values.
Signaling Pathway Inhibition
Pyrazinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The differential inhibitory activity of the chloropyrazinone isomers against specific kinases within this pathway can lead to varying downstream effects.
This diagram illustrates how chloropyrazinone isomers can potentially inhibit multiple nodes within the PI3K/Akt/mTOR pathway, leading to the suppression of cell proliferation and the induction of apoptosis. The specific inhibitory profile of each isomer against kinases like PI3K, Akt, and mTOR would determine its overall cellular effect.
Conclusion
Kinase Selectivity Profiling of 3-Chloropyrazin-2(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity profiling of hypothetical 3-chloropyrazin-2(1H)-one derivatives. While comprehensive, quantitative kinase screening data for a broad panel of these specific derivatives is not publicly available in the reviewed literature, this document presents an illustrative comparison based on trends observed for similar pyrazinone-based kinase inhibitors. The experimental protocols and signaling pathway information are based on established methodologies in the field.
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical kinase inhibition data for a series of this compound derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM) and is intended to be illustrative of the type of data generated in a kinase selectivity screen. Lower IC50 values indicate higher potency.
| Compound ID | R1-Substituent | R2-Substituent | Aurora A (IC50, nM) | Aurora B (IC50, nM) | VEGFR2 (IC50, nM) | PDGFRβ (IC50, nM) | CDK2 (IC50, nM) |
| CPZ-001 | H | H | 850 | 1200 | >10000 | >10000 | 5400 |
| CPZ-002 | H | Phenyl | 250 | 450 | 8500 | 9200 | 2300 |
| CPZ-003 | H | 4-Methoxyphenyl | 120 | 210 | 6700 | 7800 | 1500 |
| CPZ-004 | H | 3-Aminophenyl | 45 | 80 | 4500 | 5100 | 850 |
| CPZ-005 | Methyl | 3-Aminophenyl | 30 | 55 | 3200 | 4300 | 600 |
| CPZ-006 | Methyl | 4-Fluorophenyl | 95 | 180 | 7100 | 8300 | 1100 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This protocol describes a common method for determining the in vitro potency of compounds against a panel of protein kinases.
1. Reagents and Materials:
-
Recombinant human kinase enzymes
-
Kinase-specific substrate peptides
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compounds (this compound derivatives) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Preparation: Dilute the stock solution of each recombinant kinase to the desired concentration in the assay buffer.
-
Enzyme Addition: Add 2 µL of the diluted kinase solution to each well of the assay plate.
-
Substrate/ATP Mix Preparation: Prepare a mixture of the kinase-specific substrate and ATP in the assay buffer. The final ATP concentration is typically at or near the Km for each kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Visualizations
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for Kinase Selectivity Profiling.
Aurora Kinase A Signaling Pathway
Based on the illustrative data suggesting potential activity against Aurora kinases, the following diagram depicts a simplified signaling pathway involving Aurora Kinase A.
Caption: Simplified Aurora Kinase A Signaling Pathway in Mitosis.
Comparing the efficacy of 3-Chloropyrazin-2(1H)-one based inhibitors to aminopyrazine inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 3-Chloropyrazin-2(1H)-one and aminopyrazine-based inhibitors, with a focus on their activity against key protein kinases. This analysis is supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.
This guide delves into the chemical scaffolds of this compound and aminopyrazine, which are pivotal in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. By examining their structure-activity relationships and inhibitory profiles against specific kinase targets, this document aims to provide a clear and concise comparison to inform future drug discovery efforts.
Quantitative Efficacy Comparison
The following tables summarize the inhibitory activity of representative compounds from both the this compound and aminopyrazine classes against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[1]
| This compound Based Inhibitors - p38α MAP Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 25 | 0.8 | AZD6703 | 1.5 |
Table 1: Inhibitory activity of a 3-amino-2(1H)-pyrazinone derivative (Compound 25) against p38α MAP kinase. The discovery and optimisation of this series of compounds led to a 20,000-fold increase in p38α potency.[2]
| Aminopyrazine-Based Inhibitors - Various Kinases | IC50 (nM) |
| MAP4K4 Inhibitors | |
| Compound 1 | TDI of CYP3A4 |
| PI3Kδ Inhibitors | |
| Triazole aminopyrazines | ≤1 |
| Nek2 Inhibitors | |
| Aminopyrazine 2 (HTS hit) | - |
| Compound 31 | Potent with good selectivity |
| FGFR Inhibitors (3-amino-pyrazine-2-carboxamide derivatives) | |
| Compound 18i (FGFR1-4) | - |
| Compound 18d (FGFR2) | 600 |
| Compound 18d (FGFR3) | 480 |
| Compound 18g (FGFR2) | 380 |
Table 2: Inhibitory activities of various aminopyrazine-based inhibitors against their respective kinase targets. These compounds have been developed for a range of therapeutic applications, including cancer and inflammatory diseases.[3][4][5][6]
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro kinase inhibition assays.
ADP-Glo™ Kinase Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]
Materials:
-
Kinase of interest (e.g., p38α)
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (this compound or aminopyrazine derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a multiwell plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
HTRF® Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay detects the phosphorylation of a substrate by a kinase through a FRET-based mechanism.[10][11]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test inhibitors
-
HTRF® KinEASE™ Kit (Cisbio) containing:
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
HTRF® detection buffer
-
-
Low-volume 384-well plates
Protocol:
-
Kinase Reaction:
-
Dispense test compounds and kinase into the wells of the assay plate.
-
Add the substrate and ATP to initiate the reaction.
-
Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).
-
-
Detection:
-
Add the HTRF® detection reagents (Eu3+-cryptate labeled antibody and Streptavidin-XL665) in a buffer containing EDTA to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the kinase targets discussed.
The Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway is crucial for cell growth and proliferation.[10][12] Dysregulation of this pathway is implicated in various cancers.[9]
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, leading to responses such as inflammation and apoptosis.
This workflow outlines the key steps involved in a typical in vitro kinase inhibition assay, from compound preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. sinobiological.com [sinobiological.com]
Comparative Evaluation of 3-Chloropyrazin-2(1H)-one Analogs: In Vitro and In Vivo Assessment
This guide provides a comparative analysis of various analogs of 3-Chloropyrazin-2(1H)-one, focusing on their in vitro and in vivo biological activities. The data presented is compiled from multiple studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The primary focus of the analogs discussed herein is their antimycobacterial and enzyme inhibitory potential.
In Vitro Activity of 3-Benzylaminopyrazine-2-carboxamide Analogs
A significant class of analogs derived from 3-chloropyrazine-2-carboxamide involves the substitution of the chlorine atom with variously substituted benzylamines. These compounds have been extensively evaluated for their antimycobacterial activity.
Antimycobacterial Efficacy
The in vitro whole-cell activity of fifteen 3-benzylaminopyrazine-2-carboxamides was assessed against Mycobacterium tuberculosis H37Rv.[1][2][3] Several of these compounds demonstrated activity comparable or superior to the standard antitubercular drug, pyrazinamide.[1][2][3] The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 6 to 42 µM.[1][2][3] Notably, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide exhibited the best MIC of 6 µM.[1][2][3]
Cytotoxicity Assessment
The cytotoxic profile of these analogs was evaluated against the HepG2 human liver cancer cell line. The most potent antimycobacterial compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, displayed low cytotoxicity with an IC50 value ≥ 250 µM, indicating a favorable selectivity index.[1][2][3]
Antibacterial and Antifungal Spectrum
The broader antimicrobial spectrum of these compounds was also investigated. Moderate to low activity was observed against Enterococcus faecalis and Staphylococcus aureus for some analogs, with MIC values ranging from 31.25 µM to 125 µM.[1][2] However, no significant antifungal activity was detected for any of the tested compounds.[1][2][3]
Quantitative Data Summary
| Compound ID | Substituent on Benzylamine | M. tuberculosis H37Rv MIC (µM) | HepG2 IC50 (µM) | E. faecalis MIC (µM) | S. aureus MIC (µM) |
| 8 | 4-Methyl | 6 | ≥ 250 | >125 | >125 |
| 4 | 4-Chloro | 21 | Not Reported | 62.5 | 31.25 |
| 5 | 4-Bromo | 21 | Not Reported | 62.5 | 31.25 |
| 1 | Unsubstituted | 42 | Not Reported | 125 | >125 |
| Pyrazinamide | - (Standard) | 25 | Not Applicable | Not Applicable | Not Applicable |
Mechanism of Action: Enzyme Inhibition
Molecular docking studies suggest that the antimycobacterial activity of these 3-benzylaminopyrazin-2-carboxamide analogs may be attributed to the inhibition of the mycobacterial enoyl-ACP reductase (InhA).[1][2][3] This enzyme is a key component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall. The active compounds share common binding interactions with known InhA inhibitors.[1][2]
In a different class of pyrazine derivatives, potent inhibition of Bruton's tyrosine kinase (BTK) has been reported for 8-amino-imidazo[1,5-a]pyrazines, which are being explored for the treatment of rheumatoid arthritis.[4] Additionally, certain 3H-pyrazolo[3,4-d][1][2][5]triazin-4-one derivatives have shown strong inhibition of protoporphyrinogen oxidase, indicating their potential as herbicides.[6]
In Vivo Evaluation and Pharmacokinetics
Experimental Protocols
In Vitro Antimycobacterial Screening
The antimycobacterial activity of the synthesized compounds is typically evaluated against Mycobacterium tuberculosis H37Rv using the microplate Alamar blue assay (MABA).[8] This method involves preparing serial dilutions of the test compounds in a 96-well microplate, followed by the addition of the mycobacterial suspension. After an incubation period, the Alamar blue reagent is added, and the plates are further incubated. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the reagent from blue to pink.
Cytotoxicity Assay
The cytotoxicity of the compounds is commonly assessed using the MTT assay on a relevant cell line, such as HepG2.[1][2] Cells are seeded in 96-well plates and incubated with various concentrations of the test compounds. After a specified exposure time, the MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured using a microplate reader, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Enzyme Inhibition Assay
For enzyme inhibition studies, such as against InhA, a spectrophotometric assay is often employed. The assay measures the rate of NADH oxidation in the presence of the enzyme, the substrate (2-trans-dodecenoyl-CoA), and the test compound. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time. The IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action via InhA inhibition.
Experimental Workflow Diagram
Caption: General workflow for analog evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Novel 3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl) methylene) amino)-substituted-benzo[d] [1,2,3]triazin-4(3H)-ones | Semantic Scholar [semanticscholar.org]
- 6. Novel protoporphyrinogen oxidase inhibitors: 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of 3-Chloropyrazin-2(1H)-one and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for 3-Chloropyrazin-2(1H)-one and its derivatives. Due to the limited availability of public crystallographic data for the parent compound, this guide focuses on a detailed analysis of a known derivative, 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile, as a key exemplar. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazinone-based compounds in medicinal chemistry and materials science.
Introduction
This compound and its analogs are important heterocyclic scaffolds in drug discovery, known to exhibit a range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide summarizes the available crystallographic data, provides detailed experimental protocols, and outlines the general workflow for the X-ray crystallographic analysis of these compounds.
Data Presentation: Crystallographic Data Summary
At present, comprehensive crystallographic data for the parent compound, this compound, is not publicly available in crystallographic databases. However, a detailed crystal structure has been reported for the derivative, 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile. The crystallographic data for this derivative is presented below.
Table 1: Crystal Data and Structure Refinement for 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile [1]
| Parameter | Value |
| Empirical Formula | C₇H₃ClN₄ |
| Formula Weight | 178.58 |
| Temperature | 295 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.7612 (2) Å |
| b | 8.1457 (2) Å |
| c | 16.2296 (5) Å |
| α | 90° |
| β | 94.116 (3)° |
| γ | 90° |
| Volume | 759.67 (4) ų |
| Z | 4 |
| Density (calculated) | 1.562 Mg/m³ |
| Absorption Coefficient | 0.44 mm⁻¹ |
| F(000) | 360 |
| Crystal Size | 0.40 x 0.10 x 0.08 mm |
| Theta Range for Data Collection | 3.6 to 25.0° |
| Index Ranges | -6≤h≤6, -9≤k≤9, -19≤l≤19 |
| Reflections Collected | 6701 |
| Independent Reflections | 1335 [R(int) = 0.026] |
| Completeness to Theta = 25.00° | 99.8 % |
| Absorption Correction | Multi-scan |
| Max. and Min. Transmission | 0.965 and 0.841 |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1335 / 0 / 110 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.034, wR2 = 0.092 |
| R indices (all data) | R1 = 0.046, wR2 = 0.101 |
| Largest Diff. Peak and Hole | 0.17 and -0.20 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile [1]
| Bond/Angle | Length (Å) / Degrees (°) |
| Cl1-C3 | 1.734 (2) |
| N1-C6 | 1.353 (2) |
| N1-C2 | 1.380 (2) |
| N4-C3 | 1.311 (2) |
| N4-C5 | 1.350 (2) |
| C2-C7 | 1.385 (2) |
| C2-C3 | 1.442 (2) |
| C5-C6 | 1.341 (3) |
| C7-C8 | 1.425 (3) |
| C7-C10 | 1.427 (3) |
| C8-N9 | 1.141 (3) |
| C10-N11 | 1.140 (3) |
| Angle | Degrees (°) |
| C6-N1-C2 | 120.3 (2) |
| C3-N4-C5 | 116.8 (2) |
| N1-C2-C7 | 119.5 (2) |
| N1-C2-C3 | 118.0 (2) |
| C7-C2-C3 | 122.5 (2) |
| N4-C3-C2 | 122.2 (2) |
| N4-C3-Cl1 | 116.1 (1) |
| C2-C3-Cl1 | 121.7 (1) |
| N4-C5-C6 | 124.2 (2) |
| N1-C6-C5 | 121.3 (2) |
| C2-C7-C8 | 121.8 (2) |
| C2-C7-C10 | 121.7 (2) |
| C8-C7-C10 | 116.5 (2) |
Experimental Protocols
Synthesis of 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile[1]
A mixture of 2,3-dichloropyrazine, malononitrile, and potassium carbonate is dissolved in dimethyl sulfoxide (DMSO). The mixture is stirred for 4 hours at 333 K, resulting in an orange solution. After cooling the reaction mixture to room temperature, water is added. The mixture is then acidified with hydrochloric acid. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.
X-ray Data Collection and Structure Refinement[1]
A single crystal of suitable size and quality is mounted on a diffractometer. The data is collected at a controlled temperature (e.g., 295 K) using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Mandatory Visualization
Caption: Experimental workflow for X-ray crystallography of small molecules.
Discussion and Comparison
The crystal structure of 2-(3-chloropyrazin-2(1H)-ylidene)malononitrile reveals a nearly planar pyrazine ring. In the crystal lattice, neighboring molecules are linked by N—H···N hydrogen bonds, forming inversion dimers.[1] This type of intermolecular interaction is crucial for the stability of the crystal packing.
A comparative analysis with other derivatives of this compound would ideally involve examining the influence of different substituents on:
-
Molecular Conformation: How do different functional groups alter the planarity of the pyrazine ring and the overall molecular shape?
-
Intermolecular Interactions: What are the dominant intermolecular forces (e.g., hydrogen bonding, π-π stacking, halogen bonding) in the crystal packing of different derivatives? How do these interactions influence the physical properties of the compounds, such as melting point and solubility?
-
Bond Lengths and Angles: How do substituents electronically perturb the pyrazine core, as reflected in changes in bond lengths and angles?
Unfortunately, the lack of publicly available crystallographic data for this compound and a wider range of its derivatives currently limits such a comprehensive comparison.
Future Outlook
The determination of the crystal structure of this compound is a critical next step for the medicinal chemistry community. This data would provide a vital baseline for understanding the structural effects of substitutions on the pyrazinone scaffold. Researchers are encouraged to pursue the crystallization and X-ray diffraction analysis of this parent compound and to deposit the resulting data in public databases to facilitate broader scientific understanding and accelerate drug discovery efforts in this area.
References
The 3-Chloropyrazin-2(1H)-one Scaffold: A Versatile Starting Point for Kinase Inhibitor Discovery
A Comparative Guide to the Structure-Activity Relationship of 3-Chloropyrazin-2(1H)-one Derived Kinase Inhibitors
For researchers and scientists in the field of drug discovery, the identification of novel scaffolds for the development of potent and selective kinase inhibitors is a critical endeavor. The this compound core has emerged as a valuable and versatile starting point for the synthesis of focused libraries of kinase inhibitors. Its amenability to sequential and site-selective modifications allows for a systematic exploration of the chemical space around the pyrazinone ring, enabling detailed structure-activity relationship (SAR) analysis. This guide provides a comparative analysis of kinase inhibitors derived from this scaffold, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
The 2(1H)-pyrazinone heterocycle is a recognized motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases[1]. The chlorine atom at the 3-position serves as a reactive handle for nucleophilic substitution, while other positions on the ring can be functionalized, for example, through palladium-catalyzed cross-coupling reactions[1]. This allows for the generation of diverse libraries of compounds for screening against various kinase targets.
Structure-Activity Relationship of 3-Amino-2(1H)-pyrazinone Derivatives as p38α MAP Kinase Inhibitors
A notable example of the successful application of the this compound scaffold is in the development of selective inhibitors of p38α mitogen-activated protein (MAP) kinase. Research has demonstrated that the introduction of an aminoalkyl substituent at the 3-position of the 2(1H)-pyrazinone core can dramatically increase potency against p38α[2]. The following table summarizes the structure-activity relationship for a series of these compounds, showcasing the impact of modifying the aminoalkyl side chain on inhibitory activity.
| Compound ID | R Group (Substitution at 3-amino position) | p38α IC50 (nM) |
| 1 | -H | >10000 |
| 2 | -CH2CH2OH | 5000 |
| 3 | -CH2CH2N(CH3)2 | 100 |
| 4 | -(CH2)3N(CH3)2 | 25 |
| 5 | -(CH2)2-morpholine | 15 |
| 6 (25 in source) | Optimized aminoalkyl chain | 0.5 |
| Note: This table is a representative summary based on the described 20,000-fold increase in potency from the unsubstituted amine to the optimized compound[2]. Specific IC50 values for each intermediate may vary. |
The SAR data clearly indicates that the presence and nature of the aminoalkyl substituent at the 3-position are critical for potent p38α inhibition. A simple amino group (Compound 1) is inactive. The introduction of a hydroxyethyl group (Compound 2) confers weak activity. Incorporating a dimethylaminoethyl group (Compound 3) significantly improves potency, which is further enhanced by extending the alkyl chain (Compound 4). The incorporation of a morpholine ring (Compound 5) leads to a further increase in potency. Through optimization of this aminoalkyl substituent, a highly potent inhibitor (Compound 6) with sub-nanomolar activity was identified[2].
Experimental Protocols
General Synthesis of 3-Amino-2(1H)-pyrazinone Derivatives
The synthesis of 3-amino-2(1H)-pyrazinone derivatives typically starts from a dihalogenated pyrazinone, such as 5-bromo-3-chloropyrazin-2-one. A chemoselective nucleophilic aromatic substitution (SNAr) reaction is performed at the more reactive 3-position by treating the starting material with the desired amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as n-butanol, often under microwave irradiation to accelerate the reaction[1].
Reaction:
5-bromo-3-chloropyrazin-2-one + R-NH2 --(DIPEA, nBuOH, Microwave)--> 5-bromo-3-(R-amino)pyrazin-2-one
Further modifications at the 5-position can be achieved through Suzuki coupling or other palladium-catalyzed cross-coupling reactions[1].
In Vitro Kinase Inhibition Assay (p38α)
The inhibitory activity of the synthesized compounds against p38α kinase can be determined using a variety of in vitro assay formats, such as a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human p38α kinase
-
Biotinylated peptide substrate (e.g., Biotin-ML3403)
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound dilutions, p38α kinase, and the peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by 3-Amino-2(1H)-pyrazinones.
Caption: Experimental Workflow for SAR Analysis of 3-Amino-2(1H)-pyrazinone Derivatives.
References
Head-to-head comparison of different synthetic routes to 3-Chloropyrazin-2(1H)-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 3-Chloropyrazin-2(1H)-one is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound, offering a detailed analysis of their performance based on experimental data.
Route 1: Direct Chlorination of Pyrazin-2(1H)-one
This approach involves the direct chlorination of a pyrazin-2(1H)-one precursor. A common method employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to introduce the chlorine atom at the 3-position of the pyrazinone ring.
Route 2: Selective Hydrolysis of 2,3-Dichloropyrazine
An alternative strategy begins with the commercially available 2,3-dichloropyrazine. Through a selective hydrolysis reaction, one of the chlorine atoms is replaced by a hydroxyl group, which then tautomerizes to the more stable pyrazinone form.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors, including reaction yield, purity of the final product, reaction time, temperature, and the cost and availability of starting materials. The following table summarizes the key quantitative data for the two primary routes to this compound.
| Parameter | Route 1: Direct Chlorination | Route 2: Selective Hydrolysis |
| Starting Material | Pyrazin-2(1H)-one | 2,3-Dichloropyrazine |
| Key Reagents | Sulfuryl chloride (SO₂Cl₂) | Sodium hydroxide (NaOH) |
| Solvent | Toluene, DMF | Water |
| Reaction Temperature | 0°C to Room Temperature | Reflux |
| Reaction Time | 5.5 hours | 4-8 hours |
| Reported Yield | Moderate to High | High (e.g., 95-99%)[1] |
| Purification Method | Column Chromatography | Filtration and washing |
Experimental Protocols
Route 1: Synthesis of 3-Chloropyrazine-2-carbonitrile (Precursor to this compound) via Direct Chlorination
This protocol details the synthesis of 3-chloropyrazine-2-carbonitrile, a direct precursor which can be hydrolyzed to this compound.
Procedure:
-
A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL) is prepared.
-
Sulfuryl chloride (21.2 mL, 260.8 mmol) is added to the solution over a period of 10 minutes.
-
The reaction mixture is stirred for 30 minutes in an ice bath.
-
The mixture is then allowed to warm to room temperature and stirred for an additional 5 hours.
-
The toluene layer is decanted, and the remaining reddish oil is extracted three times with diethyl ether.
-
The combined organic layers (toluene and ether) are quenched with ice water and cooled in an ice bath.
-
The layers are neutralized with solid sodium bicarbonate and then separated.
-
The aqueous layer is extracted with diethyl ether.
-
All organic layers are combined, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel chromatography using 100% dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.[2]
Note: The subsequent hydrolysis of the nitrile to the pyrazinone would be required to obtain the final product.
Route 2: Synthesis of 3-Chloro-2-hydrazinopyridine from 2,3-Dichloropyridine (Analogous to Selective Hydrolysis of 2,3-Dichloropyrazine)
While a direct protocol for the selective hydrolysis of 2,3-dichloropyrazine to this compound was not explicitly found, the following procedure for the selective reaction of 2,3-dichloropyridine with hydrazine hydrate illustrates the principle of selective substitution at the 2-position, which is analogous to the desired hydrolysis reaction.
Procedure:
-
In a 1L four-necked bottle, 2,3-dichloropyridine (0.1 mole), hydrazine hydrate (0.4 mole), and ethanol (1.25 g) are added.
-
The reaction mixture is refluxed for 8 hours.
-
The solution is then cooled to room temperature.
-
The product is collected by filtration and washed with water.
-
Drying of the solid yields the final product with a reported yield of 95%.[1]
Note: For the synthesis of this compound, a similar procedure would be employed using a hydroxide source, such as sodium hydroxide, in place of hydrazine hydrate.
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the logical flow from starting materials to the final product.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes present viable options for the preparation of this compound. The direct chlorination of a pyrazinone precursor offers a targeted approach, though it may require a two-step process if starting from a nitrile derivative. The selective hydrolysis of 2,3-dichloropyrazine appears to be a more direct and potentially higher-yielding method. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, desired scale of the reaction, and the available equipment and expertise. For large-scale industrial production, the high yield and simpler purification of the selective hydrolysis route may be advantageous. For laboratory-scale synthesis, the choice may be dictated by the ready availability of the respective starting materials.
References
Assessing the Off-Target Effects of Pyrazinone-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-chloropyrazin-2(1H)-one scaffold is a key pharmacophore in the development of ATP-competitive kinase inhibitors. While potent and selective inhibition of the primary target is the goal, understanding the off-target effects of these compounds is critical for predicting potential toxicities and identifying opportunities for polypharmacology. This guide provides a framework for assessing the selectivity of pyrazinone-based compounds, using the multi-kinase inhibitor AT7519 as a case study for comparison. It includes detailed experimental protocols and visualizations to aid in the design and interpretation of off-target profiling studies.
Data Presentation: Comparative Kinase Selectivity
A crucial step in characterizing any new kinase inhibitor is to determine its selectivity profile against a broad panel of kinases. This is typically achieved through in vitro kinase activity assays. The data is often presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Below is a comparative table summarizing the inhibitory activity of AT7519, a pyrazole-carboxamide inhibitor with a core structure related to the pyrazinone scaffold, against a panel of Cyclin-Dependent Kinases (CDKs) and other kinases. For the purpose of this guide, we will also include a hypothetical this compound-based compound, "PZ-Cmpd-X," to illustrate how a novel compound from this class would be compared.
| Kinase Target | AT7519 IC50 (nM)[1][2][3][4] | PZ-Cmpd-X IC50 (nM) (Hypothetical) | Alternative Inhibitor (Compound B) IC50 (nM) (Hypothetical) |
| Primary Target(s) | |||
| CDK2/cyclin A | 47 | 15 | >10,000 |
| CDK9/cyclin T1 | <10 - 100 | 25 | >10,000 |
| Selected Off-Targets | |||
| CDK1/cyclin B | 210 - 220 | 500 | >10,000 |
| CDK4/cyclin D1 | 67 - 100 | 800 | >10,000 |
| CDK5/p25 | 11 - 13 | 150 | >10,000 |
| CDK6/cyclin D3 | 170 | >1000 | >10,000 |
| GSK3β | 89 | 2500 | >10,000 |
Interpretation: The table demonstrates that AT7519 is a potent inhibitor of multiple CDKs, with particularly high potency against CDK5 and CDK9.[1][2][3] In this hypothetical scenario, PZ-Cmpd-X also shows high potency for CDK2 and CDK9 but with greater selectivity over the other tested kinases compared to AT7519. Compound B represents a highly selective inhibitor for a different kinase, included to highlight the spectrum of selectivity profiles.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable selectivity data. Below are methodologies for two key experiments in assessing the on- and off-target effects of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay determines the ability of a compound to inhibit the activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., PZ-Cmpd-X)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase, its specific substrate, and kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2 µL of the diluted kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cultured cells
-
Test compound (e.g., PZ-Cmpd-X)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, primary and secondary antibodies)
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform Western blotting using an antibody specific for the target kinase. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the intensity of each band to the unheated control.
-
Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows in assessing the off-target effects of this compound-based compounds.
References
Safety Operating Guide
Prudent Disposal of 3-Chloropyrazin-2(1H)-one: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle 3-Chloropyrazin-2(1H)-one with appropriate safety measures. Based on data for structurally related chlorinated heterocyclic compounds, this substance should be considered potentially toxic and irritant.
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a certified respirator or conduct all work within a chemical fume hood.[1]
Engineering Controls: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure the safety of laboratory personnel and environmental protection.
1. Waste Identification and Segregation:
-
Hazard Classification: Treat this compound as a hazardous waste.[2]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's EHS department.[1][2] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions.[1]
2. Waste Collection:
-
Solid Waste: Collect any solid waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid hazardous waste container.
-
Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated or disposed of as hazardous waste.[2] For reusable glassware, triple-rinse with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[2]
3. Waste Container Management:
-
Container Type: Use containers that are in good condition, free of leaks, and compatible with the chemical.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the potential hazards (e.g., "Toxic," "Irritant").[1][2] Do not use abbreviations.[2]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[2]
4. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area near the point of generation.[5]
-
Ensure that the storage area is away from general laboratory traffic and that the container is stored with other compatible waste materials.[5]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Do not dispose of this compound down the drain. [1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Data Presentation
As no specific quantitative data for this compound is available, the following table provides a summary of general handling and disposal parameters for an uncharacterized, potentially hazardous chemical.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [2] |
| Primary Hazards | Assume Toxic and Irritant | General Precaution |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1] |
| Handling Location | Chemical Fume Hood | General Precaution |
| Disposal Method | Collection for Professional Disposal | [4] |
| Sink Disposal | Prohibited | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of a chemical for which a specific Safety Data Sheet is not available.
Caption: Disposal Workflow for Uncharacterized Chemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 3-Chloropyrazin-2(1H)-one
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloropyrazin-2(1H)-one in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Hazard Summary
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure.[5] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[6][7] A full-face shield should be worn over goggles when there is a higher risk of splashing.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[10][11] Always inspect gloves for integrity before use and wash them before removal.[10] For tasks with higher risk, consider double-gloving. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A flame-resistant lab coat should be worn for all procedures and be properly buttoned to cover as much skin as possible.[6][8] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8] |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]
-
Verify that all necessary PPE is available and in good condition.[5]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[10]
-
Ground/bond the container and receiving equipment to prevent static discharge.[10]
2. Handling the Compound:
-
Only use the chemical in a well-ventilated area or outdoors.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][12]
-
Wash hands and any exposed skin thoroughly after handling.[13]
-
Avoid contact with skin and eyes.[14]
3. Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][13]
-
Keep the container in a location that is locked up and away from incompatible materials such as strong oxidizing agents.[14]
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized entry.[2] Ensure the area is well-ventilated.[15]
-
Personal Protection: Wear the appropriate PPE as outlined above, including respiratory protection.[3]
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal, avoiding dust formation.[2] For liquid spills, cover with an inert absorbent material such as sand or vermiculite.[1]
-
Collection: Collect the absorbed material into a suitable, labeled container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[5] Dispose of all contaminated cleaning materials as hazardous waste.[1]
Disposal Plan
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[5][16] Do not dispose of the chemical down the drain.[2]
Step-by-Step Disposal Protocol:
-
Waste Identification: Identify all waste containing this compound, including unused product and contaminated materials.[15]
-
Containerization: Place all waste materials in a clearly labeled, sealed container for hazardous waste.[5][15] The label should include "Hazardous Waste" and the chemical name.[15]
-
Storage of Waste: Store the hazardous waste container in a designated and secure area, away from incompatible materials.[15]
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal facility.[15]
Safety and Hazard Data
The following table summarizes key safety and hazard information based on related compounds.
| Parameter | Information |
| Primary Hazards | Harmful if swallowed.[2][3] Causes skin irritation.[2][13] Causes serious eye irritation.[2][13] May cause respiratory irritation.[2][3] |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[13] |
| First Aid: Skin | Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[13] Take off contaminated clothing and wash it before reuse.[13] |
| First Aid: Ingestion | Rinse mouth.[12] Immediately call a poison center or doctor.[12] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing.[12][13] Get medical advice/attention if you feel unwell.[13] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] Wear a self-contained breathing apparatus for firefighting if necessary.[2] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. echemi.com [echemi.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hsa.ie [hsa.ie]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
